BTK ligand 12
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H34N8O2 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC 名称 |
5-[3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]-3-(4-piperidin-4-ylanilino)pyrazine-2-carboxamide |
InChI |
InChI=1S/C25H34N8O2/c1-31-13-14-33(25(31)35)20-3-2-12-32(16-20)21-15-28-22(23(26)34)24(30-21)29-19-6-4-17(5-7-19)18-8-10-27-11-9-18/h4-7,15,18,20,27H,2-3,8-14,16H2,1H3,(H2,26,34)(H,29,30) |
InChI 键 |
JCGXVYWABUYORV-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BTK-Targeting PROTACs: Focus on Ligand 12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Bruton's Tyrosine Kinase (BTK), with a specific focus on a potent example characterized by a 12-atom linker, herein referred to as "Ligand 12" or MT-809. This document will detail the core mechanism, present quantitative data, outline experimental protocols, and provide visual diagrams to facilitate a deeper understanding of this therapeutic modality.
Core Concept: PROTAC-Mediated BTK Degradation
PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A BTK-targeting PROTAC consists of three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (most commonly Cereblon or VHL), and a linker that connects these two ligands.
The mechanism of action unfolds in a catalytic manner:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to a BTK protein and an E3 ubiquitin ligase, forming a ternary complex (BTK-PROTAC-E3 ligase).
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the BTK protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged BTK protein into small peptides.
-
Recycling: The PROTAC molecule is released after inducing ubiquitination and can then engage another BTK protein and E3 ligase, continuing the degradation cycle.
This event-driven pharmacology distinguishes PROTACs from traditional small-molecule inhibitors that require continuous occupancy of the target's active site.[1][2]
Focus on BTK Ligand 12 (MT-809)
Several research groups have developed potent BTK-targeting PROTACs. A notable example is the series of compounds developed by Buhimschi et al., which includes a PROTAC with a 12-atom linker, MT-809.[3][4][5] This PROTAC utilizes a non-covalent ibrutinib-derived warhead to bind to BTK and a pomalidomide-derived moiety to recruit the Cereblon (CRBN) E3 ligase.[5] The choice of a non-covalent BTK binder is crucial as it allows the PROTAC to effectively degrade both wild-type BTK and the C481S mutant, which confers resistance to covalent BTK inhibitors like ibrutinib.
Quantitative Data
The efficacy of BTK-targeting PROTACs is typically quantified by their ability to induce degradation of the target protein. The following tables summarize key quantitative data for MT-809 and related compounds.
Table 1: Degradation Potency of BTK PROTACs
| Compound | Linker Length (atoms) | DC50 (nM) in Namalwa cells (24h) | Dmax (%) | E3 Ligase Recruited | Reference |
| MT-809 | 12 | ~12 | >99 | CRBN | [3] |
| MT-802 | 8 | ~9 | >99 | CRBN | [3] |
| MT-541 | 12 | 90.1 | Not Reported | CRBN | [4] |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation observed.
Table 2: Inhibitory Activity of a Related BTK PROTAC (MT-802)
| Compound | Target | IC50 (nM) | Reference |
| MT-802 | Wild-Type BTK | ~50 | [5] |
| MT-802 | C481S Mutant BTK | ~20 | [5] |
| Ibrutinib | Wild-Type BTK | < 0.05 | [5] |
| Ibrutinib | C481S Mutant BTK | ~2000 | [5] |
IC50: Concentration required to inhibit 50% of the enzyme's activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize BTK-targeting PROTACs.
Western Blotting for BTK Degradation
This protocol is used to quantify the amount of BTK protein remaining in cells after PROTAC treatment.
Materials:
-
PROTAC-treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells after PROTAC treatment at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody and the anti-loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative BTK protein levels.
Cell Viability Assay
This protocol measures the effect of PROTAC treatment on cell proliferation and viability.
Materials:
-
Cells (e.g., Namalwa, TMD8)
-
96-well plates
-
BTK PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the BTK PROTAC and incubate for a specified period (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Normalize the data to vehicle-treated controls to determine the percentage of cell viability and calculate the IC50 value.
Immunoprecipitation (IP) for BTK Ubiquitination
This protocol is used to confirm that BTK is ubiquitinated following PROTAC treatment.
Materials:
-
PROTAC-treated and control cell lysates (prepared in buffer containing a proteasome inhibitor like MG132)
-
Antibody against BTK for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin for Western blotting
Procedure:
-
Cell Lysis: Lyse cells in a buffer containing a proteasome inhibitor to preserve ubiquitinated proteins.
-
Immunoprecipitation: Incubate the cell lysates with an anti-BTK antibody to form antibody-protein complexes. Add protein A/G beads to capture these complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated BTK.
Mandatory Visualizations
Signaling Pathway and PROTAC Mechanism
Caption: BTK signaling pathway and the mechanism of action for a BTK PROTAC.
Experimental Workflow
Caption: A typical experimental workflow for the evaluation of BTK PROTACs.
Logical Relationship of PROTAC Components
References
- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Central Role of Bruton's Tyrosine Kinase in B-Cell Receptor Signaling: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, serves as an indispensable signaling node within the B-cell receptor (BCR) pathway, governing a spectrum of cellular processes critical for B-cell development, activation, proliferation, and survival.[1] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, positioning it as a prime therapeutic target. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning BTK's function in BCR signaling, details key experimental methodologies for its study, and presents quantitative data on the therapeutic agents developed to modulate its activity.
Introduction to BTK and its Role in B-Cell Biology
Bruton's tyrosine kinase is a member of the Tec family of kinases and is integral to the transduction of signals from the B-cell receptor.[1] Its expression is primarily localized to B-cells and myeloid cells, with its essential functions predominantly confined to the B-cell lineage.[2] The critical role of BTK is underscored by the genetic disorder X-linked agammaglobulinemia (XLA), where loss-of-function mutations in the BTK gene lead to a near-complete absence of mature B-cells and immunoglobulins, resulting in severe immunodeficiency.[2] In contrast, the aberrant, sustained activation of the BCR pathway, often through overexpression or mutation of its components, is a key driver in the pathogenesis of several B-cell non-Hodgkin lymphomas, where it promotes uncontrolled B-cell proliferation and survival.[1]
The BTK Signaling Cascade in B-Cell Receptor Pathways
Upon antigen binding, the B-cell receptor initiates a signaling cascade that rapidly activates a series of intracellular kinases. The tyrosine kinases LYN and SYK are among the first to be activated, initiating a signal transduction cascade involving multiple kinases and adapter molecules.[2] This leads to the phosphorylation and activation of downstream effectors, including phosphoinositide 3-kinase (PI3K).[1] PI3K catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger that facilitates the recruitment of BTK to the plasma membrane.[1]
Once at the membrane, BTK is phosphorylated and activated, enabling it to phosphorylate its primary substrate, phospholipase Cγ2 (PLCγ2).[1][2] Activated PLCγ2 then cleaves PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1] These events culminate in the activation of downstream transcription factors, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) like ERK, which are essential for B-cell activation, proliferation, and survival.[1][2]
Downstream Signaling Pathways
BTK-mediated phosphorylation is the critical step for the activation of PLCγ2.[1][2] Activated PLCγ2 is essential for the mobilization of intracellular calcium, a key event in B-cell activation.[2] Studies have shown that in the absence of PLCγ2, BTK activation fails to induce calcium mobilization and subsequent downstream signaling events, highlighting the central role of PLCγ2 in mediating BTK's effects.[3]
BTK is required for BCR-induced activation of the transcription factor NF-κB.[4] This activation is crucial for regulating the expression of genes involved in B-cell survival and proliferation.[4][5] The signaling cascade from BTK to NF-κB is mediated by PLCγ2.[5] Pharmacological or genetic inhibition of PLCγ2 prevents BCR-induced activation of IκB kinase (IKK), a key upstream regulator of NF-κB.[4][5] In B-cells deficient in PLCγ2, NF-κB activation in response to BCR signaling is completely abolished.[5]
In addition to the PLCγ2 and NF-κB pathways, BTK also activates several MAP kinases, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAP kinases.[1] Upon activation by BTK-mediated phosphorylation, ERKs translocate to the nucleus to modulate gene expression programs essential for B-cell activation and function.[1]
Caption: BTK's central role in the BCR signaling cascade.
Negative Regulation of BTK Signaling
The activity of BTK is tightly controlled to ensure proper B-cell function and prevent aberrant signaling. One mechanism of negative regulation involves the protein Sab (SH3-domain binding protein that preferentially associates with Btk).[1][6] Sab has been shown to inhibit the auto- and transphosphorylation activity of BTK, functioning as a transregulator.[1][6] Overexpression of Sab in B-cells leads to reduced BCR-induced tyrosine phosphorylation of BTK and a significant reduction in downstream signaling events, including calcium mobilization and IP3 production.[1][6]
Another critical regulatory mechanism is the degradation of BTK through the ubiquitin-proteasome system. This process can be harnessed therapeutically by BTK degraders, such as proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that bring BTK into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation.
Therapeutic Targeting of BTK in B-Cell Malignancies
The central role of BTK in promoting the survival and proliferation of malignant B-cells has made it an attractive therapeutic target. Several BTK inhibitors have been developed and have shown remarkable clinical efficacy.
Covalent BTK Inhibitors
First-generation BTK inhibitors, such as ibrutinib (B1684441), and second-generation inhibitors, like acalabrutinib (B560132) and zanubrutinib, are covalent inhibitors that irreversibly bind to the cysteine residue at position 481 (C481) in the ATP-binding domain of BTK.[2][7] This covalent binding permanently inactivates the kinase, leading to the inhibition of the BCR pathway.[2][7]
Non-Covalent (Reversible) BTK Inhibitors
To overcome resistance mechanisms associated with covalent inhibitors, non-covalent, reversible BTK inhibitors have been developed. These agents, such as pirtobrutinib, do not require binding to the C481 residue and can effectively inhibit both wild-type and C481-mutant BTK.
Quantitative Data on BTK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several BTK inhibitors against BTK and other kinases, providing insight into their potency and selectivity.
| Inhibitor | Type | BTK IC50 (nM) | Other Kinases Inhibited (IC50, nM) | Reference(s) |
| Ibrutinib | Covalent, Irreversible | 1.5 | TEC (8.4), ITK (1050) | [8][9] |
| Acalabrutinib | Covalent, Irreversible | 5.1 | - | [8] |
| Zanubrutinib | Covalent, Irreversible | 0.5 | - | [8] |
| Spebrutinib | Covalent, Irreversible | 9.2 | TEC (8.4), ITK (1050) | [9] |
| Fenebrutinib | Non-covalent, Reversible | 2.3 | ITK (1000), TEC (1000) | [9] |
| Vecabrutinib | Non-covalent, Reversible | 1.9 | - | [9] |
| Pirtobrutinib | Non-covalent, Reversible | 3.15 | ITK (>5000), TEC (1234) | [9] |
| Rilzabrutinib | Reversible Covalent | 3.1 | - | [8] |
| RN-486 | Non-covalent, Reversible | 4 | Slk (43), Tec (64) | [8][10] |
Mechanisms of Resistance to BTK Inhibitors
Despite the success of BTK inhibitors, acquired resistance can emerge, leading to clinical relapse. The predominant mechanisms of resistance involve mutations in BTK or its downstream substrate, PLCG2.[11][12]
-
BTK C481 Mutations: The most common resistance mechanism to covalent inhibitors is a mutation at the C481 residue, which prevents the covalent binding of the drug.[12]
-
Non-C481 BTK Mutations: Resistance to non-covalent inhibitors can arise from on-target mutations in the BTK kinase domain at residues other than C481, such as V416L, T474I, and L528W.[13]
-
PLCγ2 Mutations: Activating mutations in PLCG2 can render malignant B-cells less dependent on BTK for downstream signaling.[14]
-
BTK's Scaffolding Function: Recent studies have revealed a non-catalytic scaffolding function of BTK that can promote cell survival and proliferation independently of its kinase activity.[4] This scaffolding function can contribute to resistance, as kinase inhibition alone may not be sufficient to block these pro-survival signals.[12]
Caption: Logical relationships in BTK inhibitor resistance.
Key Experimental Protocols for Studying BTK Signaling
BTK Kinase Activity Assays
Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the kinase activity.[15]
Protocol Outline:
-
Prepare kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[16]
-
In a 384-well plate, add 1 µl of inhibitor or vehicle (5% DMSO).[16]
-
Add 2 µl of BTK enzyme and 2 µl of substrate/ATP mix.[16]
-
Incubate at room temperature for 60 minutes.[16]
-
Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[16]
-
Measure luminescence using a plate reader.[16]
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site of the kinase. FRET occurs when both are bound. An inhibitor competes with the tracer, leading to a loss of FRET.
Protocol Outline:
-
Prepare a 3-fold serial dilution of the test compound.
-
In a 384-well plate, add 5 µL of the test compound.[14]
-
Add 5 µL of a kinase/Eu-labeled antibody mixture.[14]
-
Add 5 µL of the Alexa Fluor® 647-labeled tracer.[14]
-
Incubate for 1 hour at room temperature.[14]
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm) to determine the degree of inhibition.
Kinase Inhibitor Profiling
Principle: This is a competition binding assay that quantitatively measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag fused to the kinase.[17]
Protocol Outline:
-
Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin.[17]
-
Binding reactions are assembled by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound in a binding buffer.[17]
-
The assay plates are incubated for 1 hour at room temperature with shaking.[17]
-
The affinity beads are washed to remove unbound components.[17]
-
The bound kinase is eluted from the beads.[17]
-
The concentration of the eluted kinase is measured by qPCR of the DNA tag. The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.[17]
Cellular Assays for Downstream Signaling
Principle: Western blotting is used to detect the phosphorylation status of BTK and PLCγ2, which is indicative of their activation state.
Protocol Outline:
-
Prepare cell lysates from B-cells that have been stimulated and/or treated with BTK inhibitors.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[18]
-
Block the membrane with 5% w/v BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-BTK (e.g., pY223) or phospho-PLCγ2 (e.g., pY759) overnight at 4°C.[19]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the phospho-protein signal to the total protein signal for quantitative analysis.
Principle: This assay measures changes in intracellular calcium concentration following BCR stimulation. Cells are loaded with a calcium-sensitive fluorescent dye, and the change in fluorescence is monitored over time.
Protocol Outline:
-
Load B-cells with a fluorescent calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM) by incubating for 30-45 minutes at 37°C.[17]
-
Wash the cells to remove excess dye.
-
Resuspend the cells in an appropriate buffer.
-
Acquire a baseline fluorescence reading using a flow cytometer or fluorescence plate reader.
-
Stimulate the cells by adding a BCR cross-linking antibody (e.g., anti-IgM).
-
Continuously record the fluorescence signal over time to measure the increase in intracellular calcium.
Principle: This assay utilizes a reporter construct containing a luciferase gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol Outline:
-
Transfect B-cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, treat the cells with a BCR stimulus and/or BTK inhibitors for an appropriate duration (e.g., 6-24 hours).[20]
-
Lyse the cells and perform a dual-luciferase assay.[20]
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity to determine the fold activation of NF-κB.
Caption: A typical workflow for investigating BTK signaling and inhibition.
Conclusion
BTK's position as a critical mediator of BCR signaling has solidified its status as a key therapeutic target in B-cell malignancies. The development of both covalent and non-covalent inhibitors has revolutionized the treatment landscape for these diseases. A thorough understanding of the intricate details of the BTK signaling pathway, coupled with robust experimental methodologies, is paramount for the continued development of novel and more effective therapeutic strategies. This guide provides a comprehensive overview of the current knowledge and key techniques to aid researchers and drug development professionals in this endeavor. Future research will likely focus on further elucidating the non-catalytic functions of BTK and developing therapies that can overcome existing resistance mechanisms.
References
- 1. Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations (Journal Article) | OSTI.GOV [osti.gov]
- 3. Btk and phospholipase C gamma 2 can function independently during B cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.luther.edu [faculty.luther.edu]
- 6. esmo.org [esmo.org]
- 7. Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. Strategies to overcome resistance mutations of Bruton's tyrosine kinase inhibitor ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation [frontiersin.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Assay in Summary_ki [bindingdb.org]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. resources.amsbio.com [resources.amsbio.com]
The Dawn of Reversibility: A Technical Guide to the Discovery and Synthesis of Non-Covalent BTK Ligands
For Researchers, Scientists, and Drug Development Professionals
The landscape of B-cell malignancy and autoimmune disease treatment has been significantly reshaped by the advent of Bruton's tyrosine kinase (BTK) inhibitors. While the initial wave of covalent inhibitors demonstrated remarkable efficacy, the emergence of resistance, primarily through mutations at the C481 binding site, and off-target toxicities have spurred the development of a new class of therapeutics: non-covalent BTK ligands. This technical guide provides an in-depth exploration of the discovery and synthesis of these next-generation inhibitors, offering a comprehensive resource for researchers and drug development professionals in the field.
The Rationale for Reversibility: Overcoming the Limitations of Covalent Inhibition
Bruton's tyrosine kinase is a crucial non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1][2] Its activation triggers a cascade of downstream signaling events essential for B-cell proliferation, differentiation, and survival.[3][4] The first-generation BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors that form an irreversible bond with the cysteine 481 residue in the ATP-binding pocket of BTK.[1][5] This irreversible mechanism of action leads to sustained inhibition of BTK activity.
However, the clinical success of covalent BTK inhibitors has been tempered by the development of acquired resistance. The most common mechanism of resistance is a mutation at the covalent binding site, C481S, which prevents the inhibitor from forming a covalent bond.[5][6] Furthermore, off-target effects, resulting from the covalent modification of other kinases with a similar cysteine residue, can lead to adverse events.[1]
Non-covalent BTK inhibitors have emerged as a promising strategy to overcome these limitations.[7][8] By binding reversibly to the ATP-binding site, they do not rely on the C481 residue for their inhibitory activity, making them effective against both wild-type and C481S-mutant BTK.[9][10] This reversible binding mechanism can also lead to improved selectivity and a more favorable safety profile.[5]
Quantitative Analysis of Leading Non-Covalent BTK Inhibitors
The development of non-covalent BTK inhibitors has yielded several promising clinical candidates. The following tables summarize the biochemical potency of key non-covalent inhibitors against wild-type BTK and the clinically significant C481S mutant.
| Compound | Wild-Type BTK IC50 (nM) | C481S Mutant BTK IC50 (nM) | Reference |
| Pirtobrutinib (B8146385) (LOXO-305) | 0.85 | 0.39 | [11] |
| Nemtabrutinib (MK-1026) | 0.85 | 0.39 | [11] |
| Fenebrutinib (B560142) (GDC-0853) | - | - | [10] |
| Vecabrutinib | - | - | [11] |
| Compound | Wild-Type BTK Kd (nM) | C481S Mutant BTK Kd (nM) | Reference |
| Ibrutinib | <50 | <50 | [12] |
| Tolebrutinib | <50 | <50 | [12] |
| Zanubrutinib | <50 | <50 | [12] |
| Pirtobrutinib | - | - | [12] |
Experimental Protocols: Synthesis and Evaluation
Synthesis of Non-Covalent BTK Ligands
The synthesis of non-covalent BTK inhibitors involves multi-step chemical processes. Below are generalized synthetic schemes for pirtobrutinib, nemtabrutinib, and fenebrutinib based on published literature.
3.1.1. Synthesis of Pirtobrutinib (LOXO-305)
The synthesis of pirtobrutinib can be achieved through a multi-step process starting from 5-fluoro-2-methoxybenzoic acid.[5][]
-
Amide Formation: 5-fluoro-2-methoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride. This is followed by an amidation reaction with 4-(aminomethyl)benzoic acid to yield an amide intermediate.[5]
-
Knoevenagel Condensation: The amide intermediate is reacted with malononitrile (B47326) in the presence of a base to form a vinyl cyanide derivative.[5]
-
Pyrazole (B372694) Formation: The vinyl cyanide derivative undergoes a cyclization reaction with a substituted hydrazine (B178648) to form the pyrazole core of pirtobrutinib.[5][]
-
Final Hydrolysis: The nitrile group on the pyrazole ring is hydrolyzed to a carboxamide to yield pirtobrutinib.[]
3.1.2. Synthesis of Nemtabrutinib (MK-1026)
The synthesis of nemtabrutinib is a convergent process involving the preparation of key building blocks that are then coupled together.[2][14]
-
Biaryl Ether Fragment Synthesis: A key biaryl ether intermediate is synthesized through an esterification followed by an etherification reaction.[2][8]
-
Pyrrolopyrimidine Core Synthesis: A substituted pyrrolopyrimidine core is prepared through a series of heterocyclic chemistry reactions.[2]
-
Coupling and Final Steps: The biaryl ether fragment and the pyrrolopyrimidine core are coupled, followed by the introduction of the final side chain to yield nemtabrutinib.[2][14]
3.1.3. Synthesis of Fenebrutinib (GDC-0853)
The synthesis of fenebrutinib involves the construction of a central heterocyclic core followed by functionalization.[1][15]
-
Tricyclic Lactam Intermediate Synthesis: A key tricyclic lactam intermediate is synthesized.[16]
-
Regioselective C-N Coupling: A palladium-catalyzed C-N coupling reaction is used to connect the tricyclic lactam with a substituted nicotin-aldehyde.[15]
-
Suzuki-Miyaura Cross-Coupling: A Suzuki-Miyaura cross-coupling reaction is employed to introduce another aromatic fragment.[15]
-
Final Reduction: The aldehyde is reduced to an alcohol to afford fenebrutinib.[15]
Biochemical and Cellular Assays for Inhibitor Characterization
A variety of in vitro assays are employed to characterize the potency, selectivity, and mechanism of action of non-covalent BTK inhibitors.
3.2.1. Biochemical Kinase Assay (e.g., Transcreener ADP² Assay)
This assay directly measures the enzymatic activity of BTK by quantifying the amount of ADP produced during the kinase reaction.[17]
-
Reaction Setup: Recombinant BTK enzyme is incubated with a substrate (e.g., a peptide) and ATP in a suitable buffer. The test compound is added at various concentrations.
-
ADP Detection: After a defined incubation period, an ADP detection reagent, which typically contains an ADP-specific antibody and a fluorescent tracer, is added.
-
Signal Measurement: The amount of ADP produced is determined by measuring the change in fluorescence (e.g., fluorescence polarization or TR-FRET).
-
Data Analysis: IC50 values are calculated by plotting the percentage of BTK inhibition against the logarithm of the inhibitor concentration.
3.2.2. Cellular Target Engagement Assay (e.g., NanoBRET™ Assay)
This assay measures the binding of an inhibitor to BTK within a cellular context.[7][9][18]
-
Cell Line Preparation: A cell line (e.g., HEK293) is engineered to express a fusion protein of BTK and a NanoLuc® luciferase.
-
Tracer and Inhibitor Addition: The cells are treated with a fluorescent tracer that binds to the ATP-binding site of BTK and the test compound at various concentrations.
-
BRET Measurement: Bioluminescence resonance energy transfer (BRET) occurs between the NanoLuc® luciferase and the fluorescent tracer when they are in close proximity. The binding of the inhibitor displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The IC50 for target engagement is determined by measuring the decrease in the BRET signal as a function of inhibitor concentration.
3.2.3. Kinase Selectivity Profiling
To assess the selectivity of a non-covalent BTK inhibitor, its activity is tested against a broad panel of other kinases.[19]
-
Kinase Panel Screening: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., the scanMAX Kinase Profiling Panel).
-
Activity Measurement: The activity of each kinase in the presence of the inhibitor is measured using a suitable assay format (e.g., radiometric or fluorescence-based).
-
Selectivity Score Calculation: The percentage of inhibition for each kinase is calculated. A selectivity score can be determined based on the number of kinases inhibited above a certain threshold.
Visualizing the Core Concepts
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 7. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Drug discovery process for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scribd.com [scribd.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Structural Analysis of Fenebrutinib Binding to Bruton's Tyrosine Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, making it a critical therapeutic target for a range of B-cell malignancies and autoimmune diseases. This technical guide provides an in-depth analysis of the structural and functional aspects of the binding of Fenebrutinib (GDC-0853), a potent and selective, non-covalent BTK inhibitor, to its target. Fenebrutinib represents a significant advancement in the field, offering a reversible binding mode that can overcome resistance mechanisms associated with covalent BTK inhibitors. This document will detail the quantitative binding parameters, the structural basis of the interaction, and the experimental protocols utilized to characterize this promising therapeutic agent.
Quantitative Analysis of Fenebrutinib-BTK Binding
The interaction between Fenebrutinib and BTK has been extensively characterized, yielding a wealth of quantitative data that underscores its high affinity and prolonged target engagement. This information is crucial for understanding its pharmacological profile and for the development of next-generation BTK inhibitors. The key binding parameters are summarized in the table below.
| Parameter | Value | Description |
| Binding Affinity | ||
| Ki | 0.91 nM | Inhibition constant, a measure of the inhibitor's binding affinity. |
| IC50 (Biochemical) | 6.21 nM | The concentration of Fenebrutinib required to inhibit BTK enzymatic activity by 50% in a cell-free system. |
| IC50 (Cellular) | 2.9 nM | The concentration of Fenebrutinib required to inhibit BTK activity by 50% in a cellular context. |
| Kinetics | ||
| kon (Association Rate) | 0.00245 µM⁻¹s⁻¹ | The rate at which Fenebrutinib binds to BTK. |
| koff (Dissociation Rate) | 1.54 x 10⁻⁵ s⁻¹ | The rate at which Fenebrutinib dissociates from BTK, indicating a slow off-rate. |
| Target Engagement | ||
| Residence Time | ~18.3 hours | The average time that a single Fenebrutinib molecule remains bound to its BTK target. |
Structural Basis of Fenebrutinib-BTK Interaction
The high-affinity and selective binding of Fenebrutinib to BTK is dictated by a precise set of molecular interactions within the kinase domain's ATP-binding pocket. The co-crystal structure of Fenebrutinib in complex with the BTK kinase domain (PDB ID: 5VFI) provides a detailed atomic-level view of this interaction.
Fenebrutinib binds to the inactive conformation of the BTK kinase domain in a non-covalent manner. This is in contrast to first-generation inhibitors like ibrutinib, which form an irreversible covalent bond with the Cysteine 481 (C481) residue. The binding of Fenebrutinib is characterized by a network of hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding site. Notably, its binding does not rely on the C481 residue, making it effective against the common C481S resistance mutation.
The key interactions observed in the crystal structure include hydrogen bonds with the hinge region residues and extensive van der Waals contacts within the hydrophobic pocket. The specific residues involved in these interactions contribute to the high selectivity of Fenebrutinib for BTK over other kinases.
B-Cell Receptor Signaling Pathway and BTK Inhibition
BTK is a critical signaling node downstream of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation, survival, and differentiation. Fenebrutinib, by binding to the ATP-binding site of BTK, prevents its phosphorylation and activation, thereby blocking this entire downstream signaling cascade.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Fenebrutinib.
Experimental Protocols
The characterization of the binding of Fenebrutinib to BTK involves a suite of biophysical and biochemical assays. Below are detailed, representative protocols for the key experiments used to generate the quantitative data and structural information presented in this guide.
X-ray Crystallography of the BTK-Fenebrutinib Complex
This protocol outlines the general workflow for determining the three-dimensional structure of the BTK kinase domain in complex with Fenebrutinib.
Caption: Experimental workflow for determining the crystal structure of the BTK-Fenebrutinib complex.
Detailed Methodology:
-
Protein Expression and Purification: The human BTK kinase domain (e.g., residues 382-659) is cloned into an expression vector with a purification tag (e.g., His-tag). The protein is then expressed in a suitable host system, such as E. coli or insect cells. The cells are lysed, and the protein is purified using a combination of affinity chromatography (e.g., Ni-NTA) and size-exclusion chromatography to ensure high purity and homogeneity.
-
Co-crystallization: The purified BTK kinase domain is concentrated and incubated with a molar excess of Fenebrutinib (dissolved in a suitable solvent like DMSO). This protein-ligand complex is then subjected to crystallization screening using various techniques such as sitting-drop or hanging-drop vapor diffusion. A wide range of crystallization conditions (precipitants, buffers, salts, and additives) are screened to identify conditions that yield diffraction-quality crystals.
-
Crystal Harvesting and Cryo-protection: Once suitable crystals are grown, they are carefully harvested using a small loop. To prevent damage from the high-intensity X-ray beam and to allow for data collection at cryogenic temperatures (around 100 K), the crystals are briefly soaked in a cryoprotectant solution (typically containing a high concentration of glycerol, ethylene (B1197577) glycol, or other glass-forming agents) before being flash-cooled in liquid nitrogen.
-
X-ray Diffraction Data Collection: The cryo-cooled crystal is mounted on a goniometer at a synchrotron beamline. The crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector. A complete dataset is collected by rotating the crystal and recording diffraction images at different orientations.
-
Structure Determination and Refinement: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots. The structure is then solved using molecular replacement, using a known structure of a similar kinase as a search model. The initial model is then refined against the experimental data, and the electron density map is used to manually build the model of Fenebrutinib into the binding site. The final model is refined to high resolution, and its quality is validated using various crystallographic statistics.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. This protocol describes how to determine the association (kon) and dissociation (koff) rates for the Fenebrutinib-BTK interaction.
Detailed Methodology:
-
Immobilization of BTK: A purified, active BTK protein is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. The surface is first activated with a mixture of EDC and NHS. The BTK protein, in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0), is then injected over the activated surface, leading to the formation of covalent amide bonds. Finally, any remaining active esters are deactivated with an injection of ethanolamine. A reference flow cell is typically prepared in the same way but without the protein to be used for background subtraction.
-
Kinetic Analysis: A series of concentrations of Fenebrutinib, prepared in a suitable running buffer (e.g., HBS-EP+), are injected over the immobilized BTK surface. The binding of Fenebrutinib to BTK causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). The association phase is monitored during the injection of Fenebrutinib, and the dissociation phase is monitored during the subsequent flow of running buffer.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell. The corrected sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants, kon and koff. The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (Kd = koff / kon).
Biochemical and Cellular Assays for Inhibitor Potency (IC50 Determination)
a) Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the enzymatic activity of purified BTK and is used to determine the IC50 value of Fenebrutinib in a cell-free system.
Detailed Methodology:
-
Kinase Reaction: The assay is performed in a multi-well plate format. Each well contains the purified BTK enzyme, a suitable substrate (e.g., a poly-GT peptide), and ATP in a kinase buffer. A serial dilution of Fenebrutinib is added to the wells. The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: After the kinase reaction, the amount of ADP produced is quantified. In the ADP-Glo™ assay, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Then, a Kinase Detection Reagent is added to convert the ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The resulting luminescence is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: The luminescence signal is plotted against the logarithm of the Fenebrutinib concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Fenebrutinib that inhibits BTK activity by 50%.
b) Cellular Assay for BTK Activity (e.g., Phospho-Flow Cytometry)
This assay measures the inhibition of BTK autophosphorylation in a cellular context, providing a more physiologically relevant measure of inhibitor potency.
Detailed Methodology:
-
Cell Treatment: A suitable cell line that expresses BTK (e.g., a B-cell lymphoma cell line or peripheral blood mononuclear cells) is treated with a serial dilution of Fenebrutinib for a defined period.
-
Cell Stimulation and Fixation: The cells are then stimulated with an agent that activates the BCR signaling pathway (e.g., anti-IgM antibody) to induce BTK autophosphorylation. After stimulation, the cells are immediately fixed with a suitable fixative (e.g., paraformaldehyde) to preserve the phosphorylation status of the proteins.
-
Permeabilization and Staining: The fixed cells are permeabilized with a detergent (e.g., methanol) to allow antibodies to access intracellular proteins. The cells are then stained with a fluorescently labeled antibody specific for the phosphorylated form of BTK at a key autophosphorylation site (e.g., Y223).
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The geometric mean fluorescence intensity (gMFI) of the phospho-BTK signal is determined for each concentration of Fenebrutinib.
-
Data Analysis: The gMFI is plotted against the logarithm of the Fenebrutinib concentration, and the data is fitted to a dose-response curve to calculate the cellular IC50 value.
Conclusion
Fenebrutinib is a highly potent and selective non-covalent inhibitor of BTK with a distinct binding mode that offers advantages over covalent inhibitors, particularly in the context of acquired resistance. The comprehensive structural and quantitative data, obtained through rigorous experimental methodologies as detailed in this guide, provide a solid foundation for its clinical development and for the rational design of future BTK-targeted therapies. The in-depth understanding of the Fenebrutinib-BTK interaction at a molecular level is invaluable for researchers and drug developers working to advance the treatment of B-cell malignancies and autoimmune disorders.
The Rationale for Developing BTK Degraders Over Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in B-cell malignancies and autoimmune diseases. While the advent of BTK inhibitors has revolutionized treatment landscapes, their efficacy is often curtailed by the development of resistance, most notably through mutations at the C481 active site residue, and off-target effects. This has catalyzed the development of a novel therapeutic modality: BTK degraders. These molecules, primarily Proteolysis Targeting Chimeras (PROTACs), offer a paradigm shift from occupancy-based inhibition to catalytic, event-driven elimination of the entire BTK protein. This guide provides a comprehensive technical overview of the rationale underpinning the development of BTK degraders, their mechanistic advantages over conventional inhibitors, and the experimental frameworks used for their characterization.
The Limitations of BTK Inhibition
BTK inhibitors function by binding to the active site of the kinase, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways crucial for B-cell proliferation and survival[1]. First-generation inhibitors like ibrutinib (B1684441) form a covalent bond with the cysteine residue at position 481 (C481) within the ATP-binding domain[2]. However, the prolonged use of these inhibitors has led to the emergence of acquired resistance, predominantly through mutations in the BTK gene itself. The most common of these is the C481S mutation, which substitutes cysteine with serine, disrupting the covalent binding of the inhibitor and rendering it less effective[2][3]. While second-generation and non-covalent inhibitors have been developed to address this, other resistance mutations have been identified, and off-target inhibition of other kinases can lead to adverse effects such as atrial fibrillation and bleeding[1][2].
BTK Degraders: A Paradigm Shift in Targeted Therapy
BTK degraders represent a distinct therapeutic strategy that circumvents the limitations of inhibitors. These heterobifunctional molecules are engineered to simultaneously bind to BTK and an E3 ubiquitin ligase, thereby forming a ternary complex[4]. This proximity induces the ubiquitination of BTK, marking it for degradation by the cell's natural protein disposal system, the proteasome[4][5]. This mechanism of action offers several key advantages:
-
Overcoming Resistance: By targeting the entire protein for destruction, degraders can be effective against BTK variants with resistance mutations in the active site, including the C481S mutation, that prevent inhibitor binding[1][3]. Some BTK mutations can render the kinase "kinase-dead" while still allowing it to function as a scaffold for signaling; degraders can eliminate this non-catalytic function as well[6].
-
Enhanced Potency and Duration of Effect: Degraders act catalytically, meaning a single molecule can mediate the degradation of multiple BTK protein molecules. This can lead to a more profound and sustained downstream signaling inhibition compared to the stoichiometric, occupancy-driven mechanism of inhibitors[1].
-
Improved Selectivity: The requirement for the formation of a stable ternary complex can lead to enhanced selectivity for the target protein, potentially reducing off-target effects[2].
Quantitative Comparison: Inhibitors vs. Degraders
The superiority of BTK degraders in terms of potency and their ability to overcome resistance is evident in preclinical data. The following tables summarize key quantitative metrics for representative BTK inhibitors and degraders.
Table 1: In Vitro Potency and Degradation Efficacy
| Compound | Target | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference |
| Ibrutinib (Inhibitor) | Wild-Type BTK | - | 0.5 | N/A | N/A | [2] |
| Ibrutinib (Inhibitor) | BTK C481S | - | ~1000 | N/A | N/A | [7] |
| Acalabrutinib (Inhibitor) | Wild-Type BTK | - | <10 | N/A | N/A | [2] |
| Zanubrutinib (Inhibitor) | Wild-Type BTK | - | ~2 | N/A | N/A | [2] |
| Pirtobrutinib (Inhibitor) | Wild-Type BTK | - | <10 | N/A | N/A | [8] |
| NX-2127 (Degrader) | Wild-Type BTK | - | N/A | 2.08 | >90 | [9] |
| NX-5948 (Degrader) | Wild-Type BTK | - | N/A | 0.04 | >90 | [9] |
| BGB-16673 (Degrader) | Wild-Type BTK | Lymphoma Cells | N/A | <1 | >90 | [4] |
N/A: Not Applicable. IC50 represents the concentration for 50% inhibition of kinase activity. DC50 is the concentration for 50% maximal degradation. Dmax is the maximum percentage of protein degradation.
Table 2: In Vivo Efficacy in Xenograft Models
| Treatment Group | Dosing Schedule | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| Vehicle | Daily | TMD8 (Lymphoma) | 0 | [10] |
| Tirabrutinib (Inhibitor) | Twice Daily | TMD8 (Lymphoma) | ~70-80 | [10] |
| BTK Degrader | Daily | Patient-Derived Xenograft | Significant reduction in tumor burden | [6] |
Visualizing the Mechanisms and Pathways
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade.
Caption: A simplified diagram of the BTK signaling pathway downstream of the B-cell receptor.
Mechanism of Action: Inhibitor vs. Degrader
This diagram contrasts the fundamental mechanisms of BTK inhibitors and degraders.
References
- 1. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 2. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patientpower.info [patientpower.info]
- 4. onclive.com [onclive.com]
- 5. cllsociety.org [cllsociety.org]
- 6. BTK Degrader May Target Treatment Resistance in Patients With CLL - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
- 8. bioascend.com [bioascend.com]
- 9. nurixtx.com [nurixtx.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the BTK C481S Mutation and Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Bruton's tyrosine kinase (BTK) C481S mutation, a critical factor in acquired resistance to covalent BTK inhibitors. It details the underlying molecular mechanisms, compares the pharmacodynamics of covalent and non-covalent inhibitors, and provides detailed experimental protocols for studying this mutation.
Introduction: The Role of BTK in B-Cell Malignancies and the Advent of Targeted Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell antigen receptor (BCR) signaling.[1][2] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[3][4] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), malignant cells are dependent on constitutive BCR signaling, making BTK a prime therapeutic target.[2][5]
The development of covalent irreversible inhibitors, such as ibrutinib (B1684441), acalabrutinib, and zanubrutinib, has revolutionized the treatment of these diseases.[6][7] These inhibitors form a covalent bond with the cysteine residue at position 481 (C481) in the ATP-binding site of BTK, leading to its irreversible inactivation.[8]
The Emergence of Resistance: The BTK C481S Mutation
Despite the remarkable efficacy of covalent BTK inhibitors, a significant clinical challenge is the development of acquired resistance.[1][9] The most common mechanism of resistance is a somatic mutation in the BTK gene, leading to the substitution of cysteine with serine at position 481 (C481S).[6][10] This single amino acid change has profound implications for the efficacy of covalent inhibitors.
Molecular Mechanism of C481S-Mediated Resistance
The hydroxyl group of the serine residue in the C481S mutant is unable to form a covalent bond with the electrophilic warhead of irreversible inhibitors like ibrutinib.[11] This disruption of covalent binding significantly reduces the potency of these drugs, allowing for the reactivation of BTK signaling and subsequent disease progression. While the affinity of ibrutinib for the C481S mutant is reduced, it can still act as a reversible inhibitor, albeit with much lower efficacy.[12]
Overcoming Resistance: The Rise of Non-Covalent BTK Inhibitors
To address the challenge of C481S-mediated resistance, a new class of non-covalent (reversible) BTK inhibitors has been developed.[13] These inhibitors, including pirtobrutinib, nemtabrutinib, and fenebrutinib, do not rely on binding to the C481 residue.[8][13][14] Instead, they form strong, non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with other residues in the ATP-binding pocket.[13] This allows them to effectively inhibit both wild-type (WT) and C481S-mutant BTK with high potency.[8][14]
Data Presentation: Comparative Inhibitor Potency
The following tables summarize the inhibitory activities (IC50 and Kᵢ values) of various covalent and non-covalent BTK inhibitors against both wild-type and C481S-mutant BTK.
Table 1: Biochemical Inhibitory Activity of BTK Inhibitors (IC₅₀/Kᵢ, nM)
| Inhibitor Class | Inhibitor | Target | IC₅₀/Kᵢ (nM) | Reference(s) |
| Covalent | Ibrutinib | WT BTK | 0.5 - 1.5 | [2][15] |
| C481S BTK | 4.6 - >1000 | [2][15][16] | ||
| Acalabrutinib | WT BTK | 5.1 | [2] | |
| C481S BTK | >1000 | [6] | ||
| Zanubrutinib | WT BTK | 0.5 | [2] | |
| C481S BTK | >1000 | [6] | ||
| Non-Covalent | Pirtobrutinib | WT BTK | 3.68 | [8] |
| C481S BTK | 8.45 | [8] | ||
| Nemtabrutinib | WT BTK | 0.85 | [14] | |
| C481S BTK | 0.39 | [14] | ||
| Fenebrutinib | WT BTK | 0.91 (Kᵢ) | [1][9] | |
| C481S BTK | 1.6 (Kᵢ) | [1][9] |
Table 2: Cellular Inhibitory Activity of BTK Inhibitors (EC₅₀, nM)
| Inhibitor | Cell-Based Assay | Cell Line/System | EC₅₀ (nM) | Reference(s) |
| Ibrutinib | BTK Autophosphorylation (pY223) | Ramos | ~5 | |
| B-cell Activation (CD69) | Human Whole Blood | ~2 | [9] | |
| Acalabrutinib | B-cell Activation (CD69) | hPBMCs | 2.9 | [9] |
| Zanubrutinib | B-cell Activation (CD69) | hPBMCs | 1.9 | [9] |
| Pirtobrutinib | BTK Autophosphorylation (pY223) | BTK C481S expressing cells | ~16 | [17] |
| Nemtabrutinib | Cell Proliferation (GI₅₀) | TMD8 (WT BTK) | 130 | [14] |
| Cell Proliferation (GI₅₀) | REC1 (WT BTK) | 0.18 | [14] | |
| Fenebrutinib | BTK Autophosphorylation (pY223) | Human Whole Blood | 11 | [1][12] |
| B-cell Activation (CD69) | Human Whole Blood | 8.4 | [1][12] |
Mandatory Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Experimental Workflow for Characterizing BTK C481S Resistance
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of BTK C481S mutation and inhibitor resistance.
Site-Directed Mutagenesis for BTK C481S
This protocol describes the generation of a BTK C481S mutant expression vector using inverse PCR-based site-directed mutagenesis.
1. Primer Design:
-
Design forward and reverse primers that are complementary to the BTK expression plasmid, with the desired C481S mutation (TGT to TCT) incorporated in the center of the primers.
-
Example Forward Primer (C481S): 5'-GAT GCT GGT GGC TCT GGC TAC AAG AAG GAG-3' (The codon for Cys is TGT, for Ser is TCT).
-
The primers should be 25-45 nucleotides in length with a melting temperature (Tm) of ≥78°C.
-
The primers should have a GC content of at least 40%.
2. PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Q5 or Phusion).
-
Reaction Mix:
-
5x High-Fidelity Buffer: 10 µL
-
10 mM dNTPs: 1 µL
-
Forward Primer (10 µM): 2.5 µL
-
Reverse Primer (10 µM): 2.5 µL
-
Template DNA (plasmid): 1-25 ng
-
High-Fidelity DNA Polymerase: 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
25-30 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60-72°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30 seconds/kb of plasmid length
-
-
Final Extension: 72°C for 2 minutes
-
3. PCR Product Treatment and Transformation:
-
Treat the PCR product with a kinase, ligase, and DpnI enzyme mix to phosphorylate the 5' ends, ligate the plasmid, and digest the parental template DNA.
-
Transform the treated plasmid into competent E. coli cells.
-
Plate on selective agar (B569324) plates and incubate overnight at 37°C.
4. Verification:
-
Isolate plasmid DNA from several colonies.
-
Verify the presence of the C481S mutation by Sanger sequencing.
Biochemical BTK Kinase Assay (ADP-Glo™)
This protocol outlines a method to determine the IC₅₀ values of BTK inhibitors in a cell-free system.
1. Reagent Preparation:
-
Prepare a serial dilution of the BTK inhibitor in DMSO and then further dilute in Kinase Assay Buffer.
-
Prepare a solution of recombinant human BTK enzyme and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) in Kinase Assay Buffer.
-
Prepare an ATP solution in Kinase Assay Buffer.
2. Kinase Reaction:
-
In a 384-well white plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO control).
-
Add 5 µL of the BTK enzyme/substrate solution.
-
Initiate the reaction by adding 2.5 µL of the ATP solution. Final concentrations should be optimized, but a starting point is 5-10 ng/µL BTK, 0.2 mg/mL substrate, and 10 µM ATP.
-
Incubate the plate at 30°C for 60 minutes.
3. ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the positive (vehicle-treated) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of BTK inhibitors on BTK autophosphorylation at tyrosine 223 (Y223) in a cellular context.
1. Cell Culture and Treatment:
-
Culture a suitable B-cell lymphoma cell line (e.g., Ramos) in appropriate media.
-
Seed cells at a density of 1 x 10⁶ cells/mL.
-
Treat the cells with serial dilutions of the BTK inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.
2. B-Cell Receptor (BCR) Stimulation:
-
Stimulate the cells with anti-human IgM (e.g., 10-12 µg/mL) for 10 minutes at 37°C to induce BTK autophosphorylation. Include an unstimulated, vehicle-treated control.
3. Cell Lysis and Protein Quantification:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
4. Western Blotting:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-BTK (Y223) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.
5. Detection and Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize, the membrane can be stripped and re-probed with an antibody for total BTK and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities and normalize the phospho-BTK signal to the total BTK or loading control signal.
Conclusion
The BTK C481S mutation represents a significant mechanism of acquired resistance to covalent BTK inhibitors. Understanding the molecular basis of this resistance has been crucial for the development of next-generation non-covalent inhibitors that have demonstrated efficacy against both wild-type and C481S-mutant BTK. The experimental protocols detailed in this guide provide a framework for researchers to investigate BTK inhibitor resistance and to evaluate the potency of novel therapeutic agents in this evolving field of targeted cancer therapy. Continued research into resistance mechanisms will be vital for optimizing treatment strategies and improving outcomes for patients with B-cell malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Structural Complementarity of Bruton’s Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. rcsb.org [rcsb.org]
- 14. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 15. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Study of Ternary Complex Formation Using BTK Ligand 12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a novel therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's ubiquitin-proteasome system to induce its degradation. This is achieved through the formation of a ternary complex, consisting of the target protein (BTK), the PROTAC molecule, and an E3 ubiquitin ligase.
This technical guide focuses on "BTK ligand 12," a component of the PROTAC molecule known as "PROTAC BTK Degrader-12." While specific quantitative binding and degradation data for this particular ligand and its corresponding PROTAC are not publicly available, this document provides a comprehensive framework for studying such molecules. It includes an overview of the underlying biology, representative data for similar BTK degraders, and detailed experimental protocols for the key assays used to characterize ternary complex formation and subsequent protein degradation.
BTK Signaling Pathway
BTK is a critical downstream effector of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, ultimately resulting in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.
Caption: A simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Mechanism of Action: PROTAC-mediated BTK Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon - CRBN), and a linker connecting the two. The formation of the BTK-PROTAC-E3 ligase ternary complex brings the E3 ligase in close proximity to BTK, facilitating the transfer of ubiquitin molecules to the target protein. Polyubiquitinated BTK is then recognized and degraded by the proteasome.
"PROTAC BTK Degrader-12" is comprised of the BTK ligand and linker component HY-170414, a further linker (HY-30105), and a CRBN ligand (HY-W245311).
Caption: The catalytic cycle of PROTAC-mediated degradation of BTK.
Quantitative Data for BTK Degraders
While specific binding affinity (Kd, IC50) for HY-170414 and degradation potency (DC50) for "PROTAC BTK Degrader-12" are not publicly documented, the following table provides representative data for other well-characterized BTK PROTACs to offer a comparative context for researchers.
| Compound/PROTAC Name | Ligand Type | E3 Ligase Recruited | Assay Type | Value | Cell Line | Reference |
| DD-03-171 | Reversible | CRBN | Degradation (DC50) | 5.1 nM | Mantle Cell Lymphoma (MCL) | [1] |
| PROTAC BTK Degrader-1 | Reversible | CRBN | Inhibition (IC50) - WT BTK | 34.51 nM | N/A | [2] |
| PROTAC BTK Degrader-1 | Reversible | CRBN | Inhibition (IC50) - C481S BTK | 64.56 nM | N/A | [2] |
| RC-3 | Reversible Covalent | CRBN | Degradation (DC50) | <10 nM | Mino | |
| NC-1 | Non-covalent | CRBN | Degradation (DC50) | 2.2 nM | Mino |
Experimental Protocols
Detailed methodologies are crucial for the successful characterization of BTK PROTACs. The following sections provide comprehensive protocols for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay quantitatively measures the formation of the BTK-PROTAC-E3 ligase ternary complex in a homogeneous format.
Caption: Workflow for a TR-FRET assay to measure ternary complex formation.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the PROTAC (e.g., "PROTAC BTK Degrader-12") in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA).
-
Prepare a mixture of tagged BTK protein (e.g., His-tagged) and the corresponding FRET donor-conjugated antibody (e.g., Terbium-labeled anti-His antibody).
-
Prepare a mixture of the tagged E3 ligase (e.g., biotinylated CRBN) and the FRET acceptor (e.g., streptavidin-d2).
-
-
Assay Procedure:
-
Dispense the PROTAC serial dilutions into a low-volume 384-well assay plate.
-
Add the BTK/donor-antibody mixture to all wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add the E3 ligase/acceptor mixture to all wells.
-
Incubate for a further period (e.g., 60-120 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a pulsed excitation (e.g., at 337 nm).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where at high concentrations, the formation of binary complexes (BTK-PROTAC and PROTAC-E3 ligase) outcompetes the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR provides real-time, label-free analysis of the binding kinetics (kon, koff) and affinity (KD) of the ternary complex.
Caption: Workflow for an SPR assay to determine ternary complex kinetics.
Methodology:
-
Immobilization:
-
Immobilize one of the proteins (typically the E3 ligase, e.g., CRBN) onto a sensor chip surface (e.g., via amine coupling or streptavidin-biotin capture).
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the kinetics and affinity of this binary interaction.
-
Inject a high concentration of BTK alone to confirm the absence of non-specific binding to the E3 ligase.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of BTK and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The binding response will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, and steady-state affinity or kinetic models for ternary interactions) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to the E3 ligase to the ternary complex affinity. An α > 1 indicates positive cooperativity, meaning the presence of BTK enhances the binding of the PROTAC to the E3 ligase.
-
Western Blot for BTK Degradation
This assay is used to measure the reduction in cellular BTK protein levels following treatment with the PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a B-cell lymphoma line such as Ramos or TMD8) to an appropriate density.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., "PROTAC BTK Degrader-12") for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BTK.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using a digital imager or X-ray film.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the corresponding loading control band intensity.
-
Plot the normalized BTK levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved).
-
Conclusion
The study of ternary complex formation is fundamental to the development of effective PROTAC-based therapeutics. While specific quantitative data for "this compound" and "PROTAC BTK Degrader-12" remains proprietary, this technical guide provides researchers with the necessary theoretical framework, comparative data from related molecules, and detailed, robust experimental protocols to investigate the formation and functional consequences of BTK-PROTAC-E3 ligase ternary complexes. The application of these methodologies will enable a thorough characterization of novel BTK degraders and facilitate the advancement of this promising therapeutic strategy.
References
A Technical Guide to NRX-0492: A BTK-Targeting Proteolysis Targeting Chimera (PROTAC)
Executive Summary
Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies. However, the emergence of resistance mutations, such as C481S, to covalent BTK inhibitors like ibrutinib (B1684441) has created a significant clinical challenge. NRX-0492 is a heterobifunctional, orally active Proteolysis Targeting Chimera (PROTAC) designed to overcome this resistance by inducing the targeted degradation of the BTK protein. This document provides a comprehensive technical overview of NRX-0492, its mechanism of action, the role of its constituent BTK-binding ligand, and key preclinical data supporting its development. NRX-0492 serves as a pivotal tool compound that represents the pharmacological mechanisms of the clinical candidate NX-2127, developed by Nurix Therapeutics.[1][2]
The Role of "BTK ligand 12" in NRX-0492
NRX-0492 is a chimeric molecule constructed from three key components: a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4][5]
-
Target-Binding Moiety ("Hook"): The portion of NRX-0492 that binds to BTK is a non-covalent, high-affinity ligand.[1][2] A closely related compound, referred to commercially as "this compound," is used as an active control for this target-binding component in various research assays.[6][7][8][9][10] This allows researchers to isolate and study the effects of BTK engagement independently from the degradation machinery.
-
E3 Ligase-Recruiting Moiety ("Harness"): NRX-0492 utilizes a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2]
-
Linker: A chemical linker tethers the BTK-binding and Cereblon-recruiting moieties, optimized to facilitate the formation of a stable ternary complex between BTK and Cereblon.
The collective action of these components allows NRX-0492 to act as a molecular bridge, bringing BTK into proximity with the E3 ligase to trigger its ubiquitination and subsequent destruction by the proteasome.
Mechanism of Action and Signaling Pathway
NRX-0492 operates via the PROTAC mechanism to induce targeted protein degradation, which is distinct from traditional enzymatic inhibition.
-
Ternary Complex Formation: NRX-0492 first binds to both the BTK protein and the Cereblon (CRBN) E3 ligase, forming a key BTK-NRX-0492-CRBN ternary complex.[5]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the BTK protein.
-
Proteasomal Degradation: The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the BTK protein.[4]
-
Catalytic Cycle: After inducing degradation, NRX-0492 is released and can bind to another BTK protein, enabling a single PROTAC molecule to induce the degradation of multiple target proteins in a catalytic manner.[5]
This mechanism effectively removes the entire BTK protein, including its scaffolding function, which can be advantageous over simple kinase inhibition, particularly for certain resistance mutations that retain non-catalytic functions.[5]
Below is a diagram illustrating the PROTAC mechanism of action for NRX-0492.
Quantitative Data Summary
NRX-0492 demonstrates potent and specific activity in binding its targets and inducing BTK degradation across various preclinical models.
Table 1: Target Binding Affinity of NRX-0492
Binding affinity was measured using a Förster Resonance Energy Transfer (FRET) competition assay.[1][2]
| Target Protein | Mutation Status | IC₅₀ (nM) |
| BTK | Wild-Type (WT) | 1.2[1][2][11] |
| BTK | C481S Mutant | 2.7[1][2][11] |
| BTK | T474I Mutant | 1.2[1][2][11] |
| Cereblon (CRBN) | N/A | 9.0[1][2] |
Table 2: In Vitro BTK Degradation Potency of NRX-0492
Degradation was quantified after a 4-hour treatment period.
| Cell Model | BTK Mutation | DC₅₀ (nM) | DC₉₀ (nM) | Source |
| TMD8 Cells | Wild-Type | 0.1 | 0.3 | [1][2] |
| TMD8 Cells | C481S Mutant | 0.2 | 0.5 | [1][2] |
| Primary CLL Cells | Mixed | ≤ 0.2 (mean 0.18) | ≤ 0.5 | [2][3][11][12] |
Table 3: Kinetics of BTK Degradation in Primary CLL Cells
Cells were treated with 0.2 nM NRX-0492.[3][12]
| Metric | Value |
| BTK Protein Half-life | 2.7 hours |
| Time to 99% Degradation (at 2 nM) | 4 hours |
| BTK Level 96h Post-Washout | 41% of pre-treatment |
Table 4: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Daily oral dosing over a 23-day period.[13]
| PDX Model | Treatment Group | Tumor Growth Inhibition (TGI) |
| TMD8 (Wild-Type BTK) | NRX-0492 | 54.4% |
| TMD8 (Wild-Type BTK) | Ibrutinib | 55.8% |
| TMD8 (C481S Mutant BTK) | NRX-0492 | 51.3% |
| TMD8 (C481S Mutant BTK) | Ibrutinib | 15.2% |
Experimental Protocols and Methodologies
FRET-Based Target Binding Assay
This assay is used to determine the binding affinity (IC₅₀) of NRX-0492 to BTK and Cereblon.
-
Principle: A competitive binding format where the displacement of a fluorescent tracer from the target protein by the test compound (NRX-0492) results in a loss of the FRET signal.
-
Methodology:
-
Recombinant BTK (wild-type or mutant) or CRBN protein is incubated with a fluorescently labeled tracer ligand.
-
Serial dilutions of NRX-0492 are added to the protein-tracer mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The FRET signal is measured using a suitable plate reader.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1][2]
-
In Vitro BTK Degradation Assay
This protocol quantifies the dose-dependent degradation of BTK in cell lines and primary cells.
-
Cell Culture: TMD8 cells (expressing WT or C481S mutant BTK) or primary Chronic Lymphocytic Leukemia (CLL) cells are cultured at a density of 5 x 10⁶ cells/mL in 24-well plates.[3][12]
-
Treatment: Cells are treated with a range of NRX-0492 concentrations (e.g., 0.05-4 nM) or DMSO as a vehicle control for a specified duration (typically 4 hours).[3][11][12]
-
Lysate Preparation: After treatment, cells are harvested, washed, and lysed to extract total protein.
-
Quantification: BTK protein levels are quantified relative to a loading control (e.g., GAPDH) using Western Blotting or by high-throughput flow cytometry.[3][12]
-
Data Analysis: DC₅₀ (half-maximal degradation concentration) and DC₉₀ values are determined from the dose-response curves.[1][2][11]
Mechanistic Assays for Proteasome and E3 Ligase Dependency
This workflow confirms that BTK degradation is dependent on the proteasome and the CRBN-recruiting E3 ligase complex.
-
Methodology:
-
TMD8 cells are pre-treated for 1 hour with either a proteasome inhibitor (MG132) or a Neddylation Activating Enzyme inhibitor (MLN4924), which blocks the activity of Cullin-RING E3 ligases like CRBN.[2]
-
Cells are then treated with NRX-0492 for 4 hours.
-
BTK levels are assessed. A rescue of BTK from degradation in the inhibitor-treated groups confirms the dependency of NRX-0492's activity on the proteasome and the CRBN E3 ligase complex.[2]
-
Conclusion
NRX-0492 is a potent and selective BTK protein degrader that effectively induces the degradation of both wild-type and clinically relevant C481S mutant BTK. Its mechanism, which relies on hijacking the cell's ubiquitin-proteasome system, offers a distinct and compelling therapeutic strategy to overcome resistance to conventional BTK inhibitors. The use of specific reagents like "this compound" as controls has been instrumental in elucidating its structure-activity relationship and mechanism. The robust preclinical data, demonstrating sub-nanomolar degradation potency and significant in vivo anti-tumor activity, establish a strong foundation for the clinical development of this class of BTK degraders for patients with B-cell malignancies.
References
- 1. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ligand, | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. targetmol.cn [targetmol.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols: Synthesis of a BTK-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) designed to target Bruton's Tyrosine Kinase (BTK) for degradation. The protocol is based on the conjugation of a derivative of the reversible BTK inhibitor GDC-0853 (fenebrutinib) with the Cereblon (CRBN) E3 ligase ligand, pomalidomide (B1683931), via a flexible polyethylene (B3416737) glycol (PEG) linker.
Introduction
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They consist of two ligands connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[1] This catalytic mechanism allows for the degradation of target proteins at low compound concentrations.[3]
BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[3] While several BTK inhibitors are clinically approved, the development of resistance and off-target effects remain challenges.[3] BTK-targeting PROTACs offer an alternative therapeutic strategy by inducing the degradation of the BTK protein.
This protocol describes the synthesis of a BTK PROTAC, designated herein as PTD10, which utilizes the selective, reversible BTK inhibitor GDC-0853 as the warhead and pomalidomide to recruit the CRBN E3 ligase.[3]
Signaling Pathway and Mechanism of Action
The synthesized PROTAC, PTD10, functions by forming a ternary complex between BTK and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BTK. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage another BTK molecule.
Experimental Protocols
The synthesis of the BTK PROTAC PTD10 is a multi-step process involving the preparation of the GDC-0853 warhead, the pomalidomide-linker conjugate, and the final coupling reaction.
Materials and Reagents
-
5-bromo-2-nitropyridine
-
Boc-protected 3-methyl piperazine (B1678402)
-
Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos)
-
3,5-dibromo-1-methylpyridin-2(1H)-one
-
Bis(pinacolato)diboron
-
Aromatic chloride
-
Reducing agent (e.g., NaBH4)
-
Deprotecting agent (e.g., HCl in dioxane or TFA)
-
Pomalidomide
-
Alkyl or PEG linkers with appropriate functional groups
-
Coupling agents (e.g., HATU, PyBOP)
-
Bases (e.g., DIPEA, Et3N)
-
Solvents: NMP, DMF, DCM, Dioxane
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
Synthesis Workflow
Detailed Synthesis of PTD10
The synthesis of PTD10 is based on the procedures described by Jaime-Figueroa et al.[3]
1. Synthesis of GDC-0853 Warhead (Amine-functionalized)
The synthesis of the GDC-0853 warhead with a free amine for linker attachment involves a multi-step sequence as outlined in the workflow diagram. A detailed, step-by-step protocol can be found in the supplementary information of the reference publication.[3] The key steps involve palladium-catalyzed cross-coupling and Buchwald-Hartwig coupling reactions to construct the core structure, followed by functional group manipulations to introduce the piperazine moiety and subsequent deprotection to yield the free amine.
2. Synthesis of Pomalidomide-Linker Conjugate (Carboxylic Acid-functionalized)
A variety of linkers can be employed.[2][4] For PTD10, a PEG-based linker is used.[3]
-
Step 2a: Linker functionalization: A di-functionalized PEG linker (e.g., with a terminal amine and a protected carboxylic acid) is reacted with pomalidomide.
-
Step 2b: Pomalidomide conjugation: The amino group of the linker is coupled to the C4 position of pomalidomide via nucleophilic aromatic substitution on 4-fluorothalidomide, followed by conversion to pomalidomide. Alternatively, pre-functionalized pomalidomide derivatives can be used.[5][6]
-
Step 2c: Deprotection: The protecting group on the carboxylic acid of the linker is removed to yield the pomalidomide-linker conjugate ready for coupling.
3. Final PROTAC Synthesis: Coupling of GDC-0853 Warhead and Pomalidomide-Linker
-
Step 3a: To a solution of the GDC-0853 warhead (amine-functionalized) in a suitable solvent such as DMF, add the pomalidomide-linker conjugate (carboxylic acid-functionalized).
-
Step 3b: Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Step 3c: Stir the reaction mixture at room temperature until completion, monitored by LC-MS.
-
Step 3d: Purify the crude product by preparative HPLC to yield the final BTK PROTAC, PTD10.
Characterization: The final compound should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Data Presentation
The efficacy of the synthesized BTK PROTACs is evaluated based on their ability to induce the degradation of BTK in relevant cell lines. The key quantitative metric is the DC50 value, which represents the concentration of the PROTAC required to degrade 50% of the target protein.
Table 1: BTK Degradation Efficiency of GDC-0853-based PROTACs
| Compound | Linker Composition | DC50 (nM) in Ramos Cells[3] | DC50 (nM) in JeKo-1 Cells[3] |
| PTD10 | PEG-based | 0.5 | 1.2 |
| PTD13 | Different Linker | > 100 | > 300 |
| PTD14 | PEG-based (alternative) | 1.5 | 3.2 |
| PTD15 | Different Linker | > 3000 | > 3000 |
Data is compiled from reference[3]. Experimental conditions may vary between studies.
Table 2: Cellular Activity of PTD10 and Parent Molecules
| Compound | BTK Engagement IC50 (nM)[3] | CRBN Engagement IC50 (nM)[3] | Ramos Cell Growth Inhibition GI50 (nM)[3] |
| PTD10 | 8 | 15 | 2.5 |
| GDC-0853 | 1 | N/A | 25 |
| Pomalidomide | N/A | 12 | > 1000 |
Data is compiled from reference[3]. N/A: Not Applicable.
Conclusion
This application note provides a detailed protocol for the synthesis of a potent BTK-targeting PROTAC, PTD10, based on the GDC-0853 warhead and the pomalidomide E3 ligase ligand. The provided workflow, experimental details, and comparative data offer a valuable resource for researchers in the field of targeted protein degradation and drug discovery. The modular nature of PROTAC synthesis allows for the adaptation of this protocol to explore different linkers, E3 ligase ligands, and warheads to optimize the degradation potency and selectivity for BTK.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomalidomide-PEG2-Acid, 2140807-17-4 | BroadPharm [broadpharm.com]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Bruton's Tyrosine Kinase (BTK) Protein Levels by Western Blot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Btk Antibody | Cell Signaling Technology [cellsignal.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 7. BTK Antibody (OTI3A2) - Azide and BSA Free (NBP2-70291): Novus Biologicals [novusbio.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - ES [thermofisher.com]
Application Notes and Protocols: The Efficacy of BTK Ligand 12 in TMD8 and Ramos Cell Lines
For Research Use Only.
Introduction
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its role in the activation, proliferation, and survival of B-cells has made it a prime therapeutic target in various B-cell malignancies.[3][4] BTK Ligand 12 is a potent and selective inhibitor of BTK, demonstrating significant activity in preclinical models of lymphoma. These application notes provide detailed protocols for evaluating the effects of this compound in the Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) cell line, TMD8, and the Burkitt's lymphoma cell line, Ramos.
This compound is an irreversible inhibitor that covalently binds to the cysteine 481 residue in the active site of BTK.[5] This action blocks the autophosphorylation of BTK at Tyrosine 223 (Y223) and subsequent downstream signaling events, including the phosphorylation of phospholipase C gamma 2 (PLCγ2).[6][7] Inhibition of this pathway ultimately leads to decreased cell proliferation and induction of apoptosis in susceptible B-cell lymphoma cell lines.[5][8]
Data Presentation
The following tables summarize the representative inhibitory activities of potent BTK inhibitors in the TMD8 and Ramos cell lines, which are anticipated to be similar for this compound.
Table 1: Inhibition of Cell Viability (GI50/EC50 in nM)
| Compound/Ligand | TMD8 | Ramos | Reference |
| Representative BTK Inhibitor (Tirabrutinib) | 4.5 | >3000 | [8] |
| Representative BTK Inhibitor (QL47) | 200 | 370 | [5] |
| Representative BTK Inhibitor (Compd. 85) | <2000 | <2000 | [9] |
Table 2: Inhibition of BTK Signaling (IC50/EC50 in nM)
| Parameter | Cell Line | Value (nM) | Reference |
| p-BTK (Y223) Inhibition | Ramos | 1-10 | |
| p-BTK (Y223) Inhibition | TMD8 | Dose-dependent inhibition observed | [6] |
| p-PLCγ2 (Y759) Inhibition | Ramos | 318 | [5] |
| p-PLCγ2 (Y1217) Inhibition | Ramos & TMD8 | Dose-dependent inhibition observed | [6] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Cell Culture
-
Cell Lines: TMD8 (ABC-DLBCL) and Ramos (Burkitt's lymphoma) cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain exponential growth.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed TMD8 or Ramos cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 50 µL of culture medium.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium at 2X the final desired concentrations.
-
Treatment: Add 50 µL of the diluted this compound or vehicle control (e.g., DMSO) to the respective wells. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[10]
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.[11][12]
-
Cell Seeding and Treatment: Seed 5 x 10^5 cells/well in a 6-well plate and treat with varying concentrations of this compound or vehicle for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with 1 mL of cold 1X PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Unstained, Annexin V-FITC only, and PI only controls should be included for proper compensation and gating.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Protocol 3: Western Blot for BTK Signaling Pathway
This protocol assesses the inhibition of BTK autophosphorylation and downstream signaling.[14]
-
Cell Treatment and Stimulation:
-
Seed 1 x 10^6 cells/mL and treat with various concentrations of this compound or vehicle for 1-2 hours.
-
To induce BTK autophosphorylation, stimulate the cells with anti-human IgM (10-12 µg/mL) for 10 minutes at 37°C. Include an unstimulated, vehicle-treated control.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts, add Laemmli sample buffer, and denature by boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-BTK (Y223), total BTK, p-PLCγ2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[15][16]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein or loading control. Plot the normalized signal against the concentration of this compound to determine the IC50.
-
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a highly potent and selective Bruton’s tyrosine kinase inhibitor avoiding impairment of ADCC effects for B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biotech.illinois.edu [biotech.illinois.edu]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 16. Btk Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Patient-Derived Xenograft (PDX) Models for BTK Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-cells.[1] Its dysregulation is a key driver in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). While BTK inhibitors have transformed the treatment landscape for these cancers, the emergence of resistance, often through mutations in the BTK gene (e.g., C481S), presents a significant clinical challenge.
Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic strategy to overcome inhibitor resistance. BTK degraders are heterobifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of the entire BTK protein, rather than simply inhibiting its enzymatic activity.[2] This approach can eliminate both wild-type and mutated BTK, offering a promising avenue for patients who have relapsed or are refractory to conventional BTK inhibitors.
Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, are invaluable tools for preclinical cancer research.[3] PDX models better recapitulate the heterogeneity, genetic complexity, and tumor microenvironment of the original patient tumor compared to traditional cell line-derived xenograft (CDX) models.[3][4] This increased clinical relevance makes PDX models a more predictive platform for evaluating the efficacy of novel cancer therapeutics like BTK degraders.[5][6]
These application notes provide detailed protocols for the establishment and utilization of B-cell malignancy PDX models for the in vivo evaluation of BTK degraders.
Data Presentation: Efficacy of BTK Degraders in Preclinical Models
The following tables summarize quantitative data from preclinical studies of various BTK degraders. It is important to note that while the focus is on PDX models, some foundational data from CDX models and clinical trials are included for a comprehensive overview.
| BTK Degrader | Cancer Type | Model Type | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |
| DD-03-171 | Mantle Cell Lymphoma (MCL) | PDX | Not Specified | Tumor Growth Inhibition & Survival | Reduced tumor burden and extended survival | [7][8] |
| UBX-382 | Diffuse Large B-cell Lymphoma (DLBCL) - WT BTK | CDX (TMD-8 cells) | 3 and 10 mg/kg, oral, <2 weeks | Tumor Regression | Complete tumor regression | [9] |
| UBX-382 | Diffuse Large B-cell Lymphoma (DLBCL) - C481S mutant BTK | CDX (TMD-8 cells) | 3 and 10 mg/kg, oral, <2 weeks | Tumor Regression | Complete tumor regression | [9] |
| Compound A | Rec-1 xenograft | Not Specified | 3 mg/kg, oral, once a day | Tumor Growth Inhibition (TGI) | ~90% TGI | [5] |
| BGB-16673 | Relapsed/Refractory (R/R) CLL/SLL | Clinical Trial | Not Specified | Objective Response Rate (ORR) | 81.8% | [10] |
| NX-5948 | R/R CLL/SLL | Clinical Trial | Not Specified | Objective Response Rate (ORR) at 8 weeks | 75.5% | |
| NX-5948 | R/R CLL/SLL | Clinical Trial | Not Specified | Objective Response Rate (ORR) at 16 weeks | 84.2% |
| BTK Degrader | Model System | Time Point | BTK Degradation | Reference |
| Compound A | Rec-1 xenograft (in vivo) | 24 hours post single dose | ~50% | [5] |
| NRX0492 | Mouse Splenocytes (in vivo) | 6 hours post single oral dose | 89% (11% BTK remaining) | |
| UBX-382 | TMD-8 cells (in vitro) | 4 hours | >90% | [9] |
Signaling Pathway and Experimental Workflow Diagrams
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Mechanism of BTK Degrader (PROTAC)
Caption: Mechanism of action for a BTK PROTAC, leading to protein degradation.
In Vivo PDX Experimental Workflow
Caption: Workflow for in vivo PDX studies of BTK degraders.
Experimental Protocols
Protocol 1: Establishment of B-Cell Lymphoma PDX Models
This protocol outlines the procedure for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue (lymph node biopsy, bone marrow aspirate, or peripheral blood) collected in sterile media (e.g., RPMI-1640) on ice.
-
Immunodeficient mice (e.g., 6-8 week old male NOD scid gamma (NSG) mice).
-
Sterile surgical instruments.
-
Phosphate Buffered Saline (PBS).
-
Ficoll-Paque PLUS (for blood/bone marrow samples).
-
Red Blood Cell (RBC) Lysis Buffer.
-
Matrigel (optional, can improve engraftment).
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Sample Processing (Solid Tissue):
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS.
-
Mince the tissue into small fragments (~1-3 mm³) using sterile scalpels.
-
(Optional) For a single-cell suspension, digest the minced tissue with an enzyme cocktail (e.g., collagenase, dispase, DNase) according to manufacturer's instructions, followed by filtration through a 70-100 µm cell strainer.
-
-
Sample Processing (Liquid Samples - Blood/Bone Marrow):
-
Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.
-
Lyse remaining red blood cells using RBC Lysis Buffer.
-
Wash the cell pellet with sterile PBS.
-
-
Implantation:
-
Anesthetize the NSG mouse.
-
Subcutaneous Implantation:
-
Resuspend tumor fragments or cells in a solution of PBS and Matrigel (1:1 ratio).
-
Inject 100-200 µL of the suspension subcutaneously into the flank of the mouse using a 20-22 gauge needle.
-
-
Subrenal Capsule Implantation:
-
This is a more technical procedure that can improve engraftment rates.
-
Make a small incision in the skin and muscle layers to expose the kidney.
-
Gently exteriorize the kidney and make a small nick in the renal capsule.
-
Using fine forceps, insert a small tumor fragment under the capsule.
-
Return the kidney to the abdominal cavity and suture the muscle and skin layers.
-
-
-
Monitoring and Passaging:
-
Monitor mice regularly for tumor growth by palpation and caliper measurement. The median time to a palpable tumor can range from 18 to 257 days.
-
Once the primary tumor (P0) reaches a size of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor and process it as in Step 1 to implant into a new cohort of mice for expansion (P1, P2, etc.).
-
It is recommended to serially passage the tumor for at least 5 generations to establish a stable PDX model.
-
Cryopreserve portions of the tumor at each passage for future use.
-
Protocol 2: In Vivo Efficacy and Pharmacodynamic Study
This protocol describes a typical study design to evaluate the efficacy and pharmacodynamics of a BTK degrader in established PDX models.
Materials:
-
Established B-cell lymphoma PDX-bearing mice with tumor volumes of 100-200 mm³.
-
BTK degrader compound.
-
Vehicle control (formulation dependent on the compound's properties).
-
Dosing equipment (e.g., oral gavage needles, syringes).
-
Calipers for tumor measurement.
-
Scale for body weight measurement.
Procedure:
-
Study Initiation:
-
When tumors in the expanded PDX cohort reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the BTK degrader at the predetermined dose and schedule (e.g., once daily oral gavage).
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Measure mouse body weight 2-3 times per week as an indicator of general health and toxicity.
-
Monitor for any other signs of toxicity.
-
-
Study Endpoint and Sample Collection:
-
Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³) or for a set duration.
-
At the study endpoint, euthanize the mice.
-
Collect blood samples via cardiac puncture for pharmacokinetic analysis.
-
Excise the tumors, weigh them, and divide them for different analyses:
-
Snap-freeze a portion in liquid nitrogen for Western blot analysis.
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Analyze statistical significance between the treated and control groups.
-
Protocol 3: Pharmacodynamic Analysis of BTK Degradation
A. Western Blotting
This protocol details the detection of BTK protein levels in tumor lysates.[1]
Materials:
-
Frozen PDX tumor tissue.
-
Lysis buffer (e.g., M-PER buffer) with protease and phosphatase inhibitors.[1]
-
BCA Protein Assay Kit.
-
4-12% Bis-Tris gels.
-
Nitrocellulose membranes.
-
Primary antibodies: anti-BTK, anti-p-BTK, anti-actin (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 4-12% Bis-Tris gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BTK) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize BTK levels to the loading control.
-
B. Immunohistochemistry (IHC)
This protocol outlines the visualization of BTK protein expression within the tumor tissue architecture.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections on slides.
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen retrieval buffer (e.g., 10mM Sodium Citrate (B86180), pH 6.0).
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase.
-
Blocking serum (from the same species as the secondary antibody).
-
Primary antibody (anti-BTK).
-
Biotinylated secondary antibody and streptavidin-HRP conjugate (for ABC method).
-
DAB substrate-chromogen solution.
-
Hematoxylin for counterstaining.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling the slides in sodium citrate buffer for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with blocking serum for 1 hour.
-
Incubate with the primary anti-BTK antibody overnight at 4°C in a humidified chamber.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with streptavidin-HRP conjugate.
-
-
Visualization and Counterstaining:
-
Apply DAB solution and monitor for the development of a brown color.
-
Immerse slides in water to stop the reaction.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. The intensity and distribution of the brown stain indicate the level and localization of BTK protein expression. Compare the staining in treated versus control tumors.
-
References
- 1. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy. [vivo.weill.cornell.edu]
- 4. graphviz.org [graphviz.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. researchgate.net [researchgate.net]
- 9. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Cellular Thermal Shift Assay (CETSA) for BTK Target Engagement
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug compound with its target protein within the complex environment of a living cell or tissue.[1][2][3] The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[4][5] When a ligand, such as a small molecule inhibitor, binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation and aggregation.[2][4] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-aggregated) target protein remaining, one can determine if the drug has engaged its target. A successful engagement results in a "thermal shift," meaning the protein remains soluble at higher temperatures compared to its unbound state.[5][6]
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is essential for the proliferation, differentiation, and survival of B-lineage cells.[7][8] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[8][9] CETSA provides a direct, label-free method to confirm that BTK inhibitors like ibrutinib (B1684441) and acalabrutinib (B560132) physically bind to BTK inside cells, a crucial step in drug development for validating mechanism of action and assessing pharmacodynamics.[2][10][11]
Quantitative Data Summary
The following table summarizes representative quantitative data from CETSA and related target engagement studies for BTK inhibitors. The isothermal dose-response fingerprint (ITDRF) or EC50 values derived from CETSA experiments indicate the concentration of the inhibitor required to achieve half-maximal thermal stabilization at a specific temperature.
| Inhibitor | Cell/Sample Type | Assay Method | Key Finding (EC50/Occupancy) |
| Tirabrutinib | Ramos B cells | TR-FRET Occupancy Assay | EC50 of 72 nM |
| Tirabrutinib | Patient CLL cells (ex vivo) | TR-FRET Occupancy Assay | 90% occupancy at 110 nM |
| Compound 22 | Mouse PBMCs | CETSA (ITDRF) | EC50 of 6.5 nM |
| Compound 25 | Mouse PBMCs | CETSA (ITDRF) | EC50 of 5.0 nM |
Note: Data is compiled from various studies to illustrate the application of target engagement assays. Direct comparison of absolute values should be made with caution due to differences in experimental conditions.
Visualizing Key Processes
BTK Signaling Pathway
The diagram below illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade. Activation of the BCR by an antigen initiates a chain of phosphorylation events involving kinases like LYN and SYK.[7] These upstream signals lead to the activation of BTK, which then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[12] This triggers downstream signaling pathways, including NF-κB and calcium influx, ultimately promoting B-cell proliferation and survival.[7][12] BTK inhibitors block this pathway by preventing BTK activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Current Advances in CETSA [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of BTK Degradation in Primary CLL Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of chronic lymphocytic leukemia (CLL) cells.[1][2][3] Targeted inhibition of BTK has revolutionized the treatment of CLL.[1][4] However, the emergence of resistance mutations, often at the C481 residue where covalent inhibitors bind, has created a need for novel therapeutic strategies.[5] BTK protein degraders, such as proteolysis-targeting chimeras (PROTACs), represent a promising new class of drugs that induce the degradation of the entire BTK protein, thereby overcoming resistance mediated by mutations.[5][6][7][8]
These application notes provide a detailed protocol for the analysis of BTK protein degradation in primary CLL cells using flow cytometry. This method allows for the quantification of BTK protein levels on a single-cell basis, providing valuable insights into the efficacy and kinetics of BTK degraders.
Signaling Pathway and Mechanism of Action
BTK is a key kinase in the BCR signaling cascade. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream pathways, including PLCγ2, ERK, and NF-κB, which promote CLL cell survival and proliferation.[2][9][10]
BTK degraders are heterobifunctional molecules with two key domains: one that binds to BTK and another that recruits an E3 ubiquitin ligase, such as cereblon.[6][8] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[6][7] This mechanism effectively eliminates the BTK protein, regardless of mutations that might confer resistance to traditional inhibitors.[11][12]
Figure 1: BTK Signaling Pathway and Degrader Mechanism of Action.
Experimental Protocols
Isolation of Primary CLL Cells
Objective: To isolate peripheral blood mononuclear cells (PBMCs) from whole blood and enrich for primary CLL cells.
Materials:
-
Whole blood from CLL patients
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
RPMI-1640 medium
-
CD19 microbeads (for B-cell enrichment, optional)
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS containing 2% FBS.
-
Resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
(Optional) For higher purity, perform CD19+ B-cell enrichment using magnetic microbeads according to the manufacturer's protocol. The purity of CLL cells can be assessed by flow cytometry using CD19 and CD5 markers.[10]
In Vitro Treatment with BTK Degraders
Objective: To treat primary CLL cells with BTK degraders to induce BTK degradation.
Materials:
-
Isolated primary CLL cells
-
BTK degrader compound (e.g., NRX0492, NX-2127, NX-5948, BGB-16673)
-
DMSO (vehicle control)
-
Complete RPMI-1640 medium
-
96-well cell culture plates
Protocol:
-
Plate primary CLL cells at a density of 1-5 x 10^6 cells/mL in a 96-well plate.
-
Prepare serial dilutions of the BTK degrader in complete medium. A typical concentration range to test would be from sub-nanomolar to micromolar concentrations.
-
Add the diluted BTK degrader or DMSO (vehicle control) to the corresponding wells.
-
Incubate the cells at 37°C in a humidified 5% CO2 atmosphere for the desired time points (e.g., 4, 8, 24, 48 hours). Time-course experiments are recommended to determine the kinetics of degradation.[13]
Intracellular Staining for BTK by Flow Cytometry
Objective: To stain for intracellular BTK protein for subsequent flow cytometric analysis.
Materials:
-
Treated and untreated primary CLL cells
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™ kit)
-
Permeabilization/Wash buffer
-
Anti-human CD19 antibody (fluorochrome-conjugated, for gating CLL cells)
-
Anti-human CD5 antibody (fluorochrome-conjugated, for gating CLL cells)
-
Anti-BTK antibody (conjugated to a fluorochrome such as Alexa Fluor 647)
-
Isotype control antibody for the anti-BTK antibody
-
Flow cytometer
Protocol:
-
Harvest the cells from each well and transfer to flow cytometry tubes.
-
Wash the cells with PBS containing 2% FBS.
-
Perform surface staining by adding anti-CD19 and anti-CD5 antibodies and incubating for 20-30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound surface antibodies.
-
Fix the cells by adding a fixation buffer and incubating for 20 minutes at room temperature.
-
Wash the cells with a permeabilization/wash buffer.
-
Perform intracellular staining by adding the anti-BTK antibody or the isotype control to the permeabilized cells.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with the permeabilization/wash buffer.
-
Resuspend the cells in staining buffer for flow cytometry analysis.
Note: It is recommended to perform staining for cell surface antigens on live, unfixed cells before fixation and permeabilization for optimal results.[14]
Figure 2: Experimental Workflow for Flow Cytometry Analysis of BTK Degradation.
Data Analysis
Objective: To quantify the level of BTK degradation in treated cells compared to controls.
-
Gating Strategy:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
From the lymphocyte gate, identify the CLL cell population by gating on CD19+ and CD5+ double-positive cells.
-
-
Quantification:
-
Within the CLL cell gate, determine the median fluorescence intensity (MFI) of the anti-BTK staining for both the degrader-treated samples and the vehicle-treated controls.
-
The percentage of BTK degradation can be calculated using the following formula:
% BTK Degradation = (1 - (MFI of treated sample - MFI of isotype control) / (MFI of vehicle control - MFI of isotype control)) * 100
-
-
Dose-Response Curves:
-
Plot the percentage of BTK degradation against the log concentration of the BTK degrader to generate a dose-response curve.
-
From this curve, the DC50 (concentration at which 50% of the protein is degraded) and DC90 (concentration for 90% degradation) can be determined.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in tables for easy comparison.
Table 1: Dose-Dependent BTK Degradation in Primary CLL Cells
| BTK Degrader Concentration (nM) | Mean BTK MFI | % BTK Degradation |
| 0 (Vehicle) | 5000 | 0% |
| 0.1 | 4000 | 20% |
| 1 | 2500 | 50% |
| 10 | 1000 | 80% |
| 100 | 500 | 90% |
| 1000 | 250 | 95% |
Table 2: Kinetics of BTK Degradation with 10 nM BTK Degrader
| Time (hours) | Mean BTK MFI | % BTK Degradation |
| 0 | 5000 | 0% |
| 4 | 3000 | 40% |
| 8 | 1500 | 70% |
| 24 | 750 | 85% |
| 48 | 500 | 90% |
Table 3: Comparison of DC50 and DC90 for Different BTK Degraders
| BTK Degrader | DC50 (nM) | DC90 (nM) |
| Degrader A (e.g., NRX0492) | 0.2 | 0.5 |
| Degrader B (e.g., NX-5948) | 0.5 | 2.0 |
| Degrader C (e.g., BGB-16673) | 1.0 | 5.0 |
Note: The data presented in these tables are for illustrative purposes and will vary depending on the specific BTK degrader and experimental conditions. Studies have shown that some BTK degraders can achieve a DC50 in the sub-nanomolar range in primary CLL cells.[13][15]
Conclusion
Flow cytometry is a powerful and quantitative method for assessing the efficacy of BTK degraders in primary CLL cells. The detailed protocols provided in these application notes offer a robust framework for researchers and drug development professionals to evaluate novel BTK-targeting therapeutics. This approach allows for the precise determination of key parameters such as dose-response relationships and degradation kinetics, which are crucial for the preclinical and clinical development of these promising new agents for CLL.
References
- 1. cllsociety.org [cllsociety.org]
- 2. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. bloodcancerwa.org.au [bloodcancerwa.org.au]
- 8. onclive.com [onclive.com]
- 9. profiles.foxchase.org [profiles.foxchase.org]
- 10. Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ubiquitination Assay with "BTK Ligand 12" Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification that governs the fate and function of numerous proteins within the cell. The covalent attachment of ubiquitin, a small regulatory protein, to a substrate protein can signal for its degradation via the proteasome, alter its cellular localization, affect its activity, and promote or prevent protein-protein interactions. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a crucial component of B-cell receptor (BCR) signaling and is a validated therapeutic target in various B-cell malignancies and autoimmune diseases.[1][2] The regulation of BTK activity and stability is intricately linked to the ubiquitination process.[3] Dysregulation of BTK ubiquitination has been implicated in disease pathogenesis, making the study of this process vital for the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs) that induce targeted protein degradation.[4][5]
These application notes provide a detailed protocol for performing an in-cell ubiquitination assay to study the ubiquitination of BTK. A key feature of this protocol is the use of "BTK ligand 12" as a control. "this compound" is a ligand for the target protein BTK and can serve as an active control in PROTAC-related experiments.[6] This allows for a more robust and comprehensive analysis of BTK ubiquitination in response to various stimuli or therapeutic agents.
Signaling Pathway of BTK Ubiquitination
BTK is a key mediator of signaling pathways downstream of the B-cell receptor (BCR).[2] Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to its activation and subsequent downstream signaling cascades that promote B-cell proliferation, differentiation, and survival. The ubiquitination of BTK is a key mechanism for regulating its activity and protein levels. The E3 ubiquitin ligase Cbl has been identified as a key enzyme that ubiquitinates BTK, leading to its degradation.[3] This process serves as a negative feedback loop to attenuate BCR signaling.
Caption: BTK Ubiquitination Signaling Pathway.
Experimental Protocols
This protocol describes an in-cell ubiquitination assay to monitor the ubiquitination status of BTK using co-immunoprecipitation followed by western blotting.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HEK293T cells | ATCC | CRL-3216 |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Opti-MEM | Gibco | 31985062 |
| Lipofectamine 3000 | Invitrogen | L3000015 |
| Plasmids: HA-Ubiquitin, FLAG-BTK | Addgene | e.g., #18712, #84537 |
| This compound | MedChemExpress | HY-153357A |
| MG132 (Proteasome Inhibitor) | Selleck Chemicals | S2619 |
| Lysis Buffer (RIPA) | Cell Signaling Technology | 9806 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| Anti-FLAG Antibody | Sigma-Aldrich | F1804 |
| Anti-HA Antibody | Cell Signaling Technology | 3724 |
| Anti-BTK Antibody | Cell Signaling Technology | 8547 |
| Anti-Ubiquitin Antibody | Cell Signaling Technology | 3936 |
| Protein A/G Magnetic Beads | Thermo Fisher Scientific | 88802 |
| Goat anti-Rabbit IgG (H+L), HRP conjugate | Invitrogen | 31460 |
| Goat anti-Mouse IgG (H+L), HRP conjugate | Invitrogen | 31430 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Experimental Workflow
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Differential Regulation of Bruton's Tyrosine Kinase by the Ubiquitin Pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
Measuring BTK Degradation: Application Notes and Protocols for Determining DC50 and Dmax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. A key class of molecules driving this strategy is Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. Bruton's tyrosine kinase (BTK) is a clinically validated target in various B-cell malignancies, and the development of BTK-degrading PROTACs represents a promising therapeutic avenue.[1][2][3]
The efficacy of a protein degrader is characterized by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein, indicating the potency of the compound. Dmax is the maximal percentage of protein degradation achievable with a given degrader, reflecting its efficacy. Accurate determination of these parameters is crucial for the preclinical evaluation and optimization of BTK degraders.
These application notes provide detailed protocols for quantifying BTK protein levels in cells to determine the DC50 and Dmax values of BTK degraders. The methodologies described include Western Blotting, In-Cell Western (ICW) assays, and the HiBiT/NanoBRET luminescent assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway and a general experimental workflow for determining DC50 and Dmax.
Caption: BTK signaling pathway and PROTAC-mediated degradation.
Caption: General workflow for determining DC50 and Dmax of BTK degraders.
Data Presentation
The following table summarizes the DC50 and Dmax values for several published BTK PROTACs in different cell lines.
| PROTAC | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | Pomalidomide (CRBN) | Mino | ~5 | >95 | [2] |
| RC-1 | Pomalidomide (CRBN) | Mino | <100 | ~90 | [4] |
| IR-1 | Pomalidomide (CRBN) | Mino | <10 | ~90 | [4] |
| NC-1 | Pomalidomide (CRBN) | Mino | 2.2 | 97 | [4] |
| PTD10 | Pomalidomide (CRBN) | Ramos | 0.5 | >95 | [5] |
| PTD10 | Pomalidomide (CRBN) | JeKo-1 | 0.6 | >95 | [5] |
| DD-04-015 | Thalidomide (CRBN) | THP-1 | ~200 | Not Specified | [6] |
| UBX-382 | Thalidomide (CRBN) | TMD-8 | ~4 | >90 | [7] |
Experimental Protocols
Western Blot Analysis for BTK Degradation
Western blotting is a widely used technique to separate and identify proteins. This protocol outlines the steps to quantify the amount of BTK protein remaining in cells after treatment with a degrader.[1]
Materials:
-
PROTAC-treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells after PROTAC treatment and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step as in step 7.[1]
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[1]
-
Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative BTK protein levels.[1][8]
In-Cell Western (ICW) Assay
The In-Cell Western assay is a plate-based quantitative immunofluorescent method that offers higher throughput compared to traditional Western blotting.[9][10]
Materials:
-
Adherent cells cultured in 96-well plates
-
BTK PROTAC
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)
-
Primary antibody against BTK
-
Normalization antibody (e.g., anti-GAPDH) or a cell stain
-
IRDye®-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment: Seed adherent cells in a 96-well plate and allow them to attach overnight. Treat cells with a serial dilution of the BTK PROTAC for the desired time.
-
Fixation and Permeabilization: After treatment, remove the media and fix the cells with fixing solution. Wash the cells and then permeabilize them with permeabilization buffer.[10]
-
Blocking: Block the cells with blocking buffer for 1.5 hours at room temperature.[11]
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the primary anti-BTK antibody and a normalization antibody overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer (e.g., 0.1% Tween 20 in PBS).
-
Secondary Antibody Incubation: Incubate the cells with a cocktail of the corresponding IRDye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Imaging: Scan the plate using an infrared imaging system.
-
Analysis: Quantify the fluorescence intensity for both the target protein (BTK) and the normalization control. Normalize the BTK signal to the normalization control.
HiBiT/NanoBRET Assay for Real-Time Degradation Monitoring
The HiBiT assay is a sensitive, real-time method to quantify protein levels in live cells. It utilizes an 11-amino-acid peptide tag (HiBiT) that can be knocked into the endogenous locus of the target protein. When the HiBiT-tagged protein is present, it can combine with a larger subunit (LgBiT) to form a functional NanoLuc luciferase, generating a luminescent signal that is directly proportional to the amount of the target protein.[8][12]
Materials:
-
Cell line with endogenously HiBiT-tagged BTK
-
LgBiT protein or a cell line stably expressing LgBiT
-
White, 96-well or 384-well assay plates
-
BTK PROTAC
-
Nano-Glo® Live Cell Reagent or Nano-Glo® HiBiT Lytic Detection System
-
Luminometer
Procedure:
-
Cell Seeding: Plate the HiBiT-BTK expressing cells in a white assay plate.
-
PROTAC Treatment: Prepare serial dilutions of the BTK PROTAC and add them to the cells.
-
Luminescence Measurement (Kinetic): For real-time monitoring, add the Nano-Glo® Live Cell Substrate to the medium before or at the same time as the PROTAC. Measure luminescence at regular intervals using a luminometer with a live-cell incubator.[8]
-
Luminescence Measurement (Endpoint): For an endpoint assay, after the desired incubation time with the PROTAC, add a lytic reagent containing the NanoLuc substrate and LgBiT protein. Measure luminescence using a plate reader.[8]
-
Analysis: Normalize the luminescence signals to a vehicle-treated control. For endpoint assays, plot the dose-response curves to determine the DC50 and Dmax. For kinetic assays, the rate of degradation and the time to reach Dmax can also be determined.[8][13]
Data Analysis and Interpretation
For all the described methods, the final step involves plotting the normalized protein levels against the logarithm of the degrader concentration. A non-linear regression analysis (e.g., [log]inhibitor vs. response -- Variable slope (four parameters)) is then used to fit the data and determine the DC50 and Dmax values.[14]
It is important to note that DC50 and Dmax values can be time-dependent.[15] Therefore, it is recommended to perform a time-course experiment to identify an optimal endpoint for the dose-response studies.[16] The choice of cell line is also critical, as the expression levels of BTK and the components of the ubiquitin-proteasome machinery can influence the degradation efficiency.
By following these detailed protocols, researchers can reliably and accurately measure the DC50 and Dmax of BTK degraders, enabling the robust characterization and advancement of this promising class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. licorbio.com [licorbio.com]
- 12. Target Degradation [worldwide.promega.com]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
Application Notes and Protocols for BTK Ligand 12 (GBD-9) in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor signaling pathways, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1] BTK Ligand 12, also known as GBD-9, is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BTK.[2] GBD-9 functions as a heterobifunctional molecule, simultaneously binding to BTK and an E3 ubiquitin ligase, specifically Cereblon (CRBN), thereby triggering the ubiquitination and subsequent proteasomal degradation of the BTK protein.[2][3] This application note provides detailed protocols for developing high-throughput screening (HTS) assays to identify and characterize novel BTK-targeting PROTACs and molecular glues, using this compound (GBD-9) as a reference compound.
This compound (GBD-9): A Dual-Mechanism Degrader
This compound (GBD-9) is a unique molecule that exhibits properties of both a PROTAC and a molecular glue. It effectively induces the degradation of not only BTK but also the G1 to S phase transition protein 1 (GSPT1) by recruiting the E3 ligase Cereblon.[2][3][4][5][6][7] This dual activity provides a powerful tool for studying BTK biology and for the development of novel therapeutics.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| BTK Degradation | DOHH2 | >90% degradation at 50 nM | [8] |
| GSPT1 Degradation | DOHH2 | >80% degradation at 50 nM | [8] |
| Anti-proliferative IC50 | DOHH2 | 133 nM | [4] |
BTK Signaling Pathway
Understanding the BTK signaling pathway is crucial for interpreting the results of HTS assays. The following diagram illustrates the key components of the B-cell receptor (BCR) signaling cascade leading to B-cell proliferation and survival, and the point of intervention for BTK-targeting degraders like GBD-9.
Caption: BTK signaling pathway and the mechanism of action of GBD-9.
Experimental Protocols for High-Throughput Screening
The following protocols describe methodologies for three common HTS assay formats: Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). These assays can be adapted to screen for compounds that either directly bind to BTK or disrupt the formation of the BTK-GBD-9 complex.
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled tracer from BTK by a test compound. A decrease in polarization indicates that the test compound is competing with the tracer for binding to BTK.
Workflow Diagram:
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20 and 1 mM DTT.
-
BTK Protein: Recombinant human BTK protein. Prepare a 2X working solution in Assay Buffer. The final concentration should be optimized (start with a concentration around the Kd of the tracer).
-
Fluorescent Tracer: A fluorescently labeled small molecule BTK inhibitor. Prepare a 2X working solution in Assay Buffer. The final concentration should be low (typically 1-5 nM) to ensure a good assay window.
-
Test Compounds: Serially dilute in 100% DMSO, then dilute in Assay Buffer to a 4X final concentration.
-
Positive Control: this compound (GBD-9) or a known BTK inhibitor (e.g., Ibrutinib) at a high concentration (e.g., 10 µM).
-
Negative Control: DMSO vehicle.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4X test compound, positive control, or negative control to the appropriate wells.
-
Add 5 µL of 2X BTK protein solution to all wells except the tracer-only control wells. Add 5 µL of Assay Buffer to the tracer-only wells.
-
Mix gently and incubate for 30 minutes at room temperature.
-
Add 10 µL of 2X fluorescent tracer solution to all wells.
-
Mix gently, cover the plate, and incubate for 60-120 minutes at room temperature, protected from light, to reach binding equilibrium.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the proximity of two molecules, a donor fluorophore and an acceptor fluorophore. In this protocol, we describe an assay to detect the formation of the ternary complex: BTK - GBD-9 - CRBN.
Workflow Diagram:
Caption: Workflow for a TR-FRET assay to detect ternary complex formation.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: As recommended by the TR-FRET reagent manufacturer (e.g., buffer containing BSA and detergents to reduce non-specific binding).
-
Tagged BTK Protein: Recombinant human BTK with an affinity tag (e.g., 6xHis or GST).
-
Tagged CRBN-DDB1 Complex: Recombinant human CRBN-DDB1 complex with a different affinity tag (e.g., FLAG).
-
Donor-labeled Antibody: Anti-tag antibody (e.g., anti-6xHis) labeled with a donor fluorophore (e.g., Europium cryptate).
-
Acceptor-labeled Antibody: Anti-tag antibody (e.g., anti-FLAG) labeled with an acceptor fluorophore (e.g., d2).
-
Test Compounds and GBD-9: Prepare as described for the FP assay.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of 4X test compound or control to the assay plate.
-
Prepare a master mix containing tagged BTK, tagged CRBN-DDB1, donor-labeled antibody, and acceptor-labeled antibody in Assay Buffer. The optimal concentrations of each component should be determined empirically through titration experiments.
-
Add 8 µL of the master mix to each well.
-
Mix gently, cover the plate, and incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
For screening for ternary complex formation inducers, plot the TR-FRET ratio against the compound concentration to determine the EC50.
-
For screening for inhibitors of the BTK-GBD-9-CRBN complex, perform the assay in the presence of a fixed concentration of GBD-9 and plot the decrease in the TR-FRET ratio against the inhibitor concentration to determine the IC50.
-
AlphaLISA Assay
The AlphaLISA assay is a bead-based proximity assay that is highly sensitive and well-suited for HTS. This protocol is designed to detect the formation of the BTK - GBD-9 - CRBN ternary complex.
Workflow Diagram:
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of "BTK ligand 12" for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with "BTK ligand 12" and encountering solubility challenges in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
It is highly recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for this purpose. A stock solution of up to 12.5 mg/mL (26.12 mM) can be prepared in DMSO with the aid of ultrasonication and warming to 60°C.[1] It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?
This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium upon dilution of the DMSO.
To prevent precipitation, consider the following strategies:
-
Lower the final concentration: The most direct solution is to work with a lower final concentration of this compound in your assay.
-
Use pre-warmed media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.
-
Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to a large volume of media, perform a serial dilution of the stock in pre-warmed media. Add the compound dropwise while gently vortexing to ensure rapid and even dispersion.
Q3: What is the maximum concentration of DMSO that is safe for my cells in a cell-based assay?
The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. Many cell lines can tolerate up to 1%, but it is always best to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line's viability and function. Concentrations above 1% are more likely to cause cytotoxicity.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?
Yes, poor solubility is a frequent cause of inconsistent and non-reproducible results in cell-based assays.[2][3] If the compound precipitates, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to a higher apparent IC50 value and variability between experiments.
Q5: Are there alternative formulation strategies to improve the solubility of this compound in aqueous media?
Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, cyclodextrins, and surfactants. For this compound, formulations with PEG300, Tween-80, and SBE-β-CD have been shown to be effective.[1]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
-
Symptom: A visible precipitate or cloudiness appears immediately after adding the DMSO stock solution of this compound to the cell culture medium.
-
Possible Cause: The aqueous solubility of the compound has been exceeded.
-
Solutions:
-
Reduce Final Concentration: Lower the target concentration of this compound in your assay.
-
Optimize Dilution Method: Use a serial dilution approach in pre-warmed (37°C) media. Add the compound solution slowly while gently mixing.
-
Increase DMSO (with caution): If your cells tolerate it, you can slightly increase the final DMSO concentration (up to a validated non-toxic level) to help maintain solubility. Always include a vehicle control with the same DMSO concentration.
-
Issue 2: Precipitation Over Time in the Incubator
-
Symptom: The medium is clear initially but becomes cloudy or a precipitate forms after a period of incubation (e.g., hours to days).
-
Possible Causes:
-
Temperature changes: Fluctuations in temperature can affect solubility.
-
pH shift: The CO2 environment in an incubator can slightly alter the pH of the medium, which may impact the solubility of pH-sensitive compounds.
-
Interaction with media components: The compound may interact with salts, proteins, or other components in the media over time.
-
-
Solutions:
-
Confirm Maximum Soluble Concentration: Perform a kinetic solubility assay (see Experimental Protocols) to determine the maximum stable concentration under your specific experimental conditions.
-
Use a Formulation Strategy: Employ co-solvents or cyclodextrins to enhance and maintain solubility.
-
Reduce Incubation Time: If possible, shorten the duration of the experiment.
-
Issue 3: Inconsistent Biological Activity
-
Symptom: High variability in experimental readouts (e.g., IC50 values) between replicate wells or different experiments.
-
Possible Cause: Inconsistent effective concentration of the compound due to poor solubility and precipitation.
-
Solutions:
-
Address Solubility Issues: Implement the strategies outlined in the troubleshooting guides for precipitation.
-
Prepare Fresh Solutions: Always prepare working solutions of this compound fresh from a concentrated DMSO stock for each experiment.
-
Visually Inspect Plates: Before and after the experiment, visually inspect the wells of your culture plates under a microscope for any signs of compound precipitation.
-
Data Presentation
Solubility of this compound in Different Solvents and Formulations
| Solvent/Formulation | Concentration | Observations |
| DMSO | 12.5 mg/mL (26.12 mM) | Requires ultrasonication and warming to 60°C for complete dissolution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.61 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.61 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.61 mM) | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 10 mM.
-
Vortex the solution vigorously.
-
If the compound is not fully dissolved, sonicate the solution in a water bath and warm it to 60°C until the solution is clear.
-
Allow the solution to cool to room temperature.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a method to determine the kinetic solubility of this compound in a specific aqueous buffer (e.g., PBS or cell culture medium).
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
In a 96-well plate, add 2 µL of each DMSO dilution to 98 µL of the pre-warmed (37°C) aqueous buffer of interest. This will result in a 1:50 dilution and a final DMSO concentration of 2%.
-
Include a blank control with 2 µL of DMSO in 98 µL of the buffer.
-
Seal the plate and incubate at 37°C for 1-2 hours with gentle shaking.
-
Visually inspect each well for signs of precipitation (cloudiness or solid particles).
-
(Optional) Quantify the turbidity by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm) using a plate reader.
-
The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.
Visualizations
Caption: Simplified BTK Signaling Pathway.
Caption: Workflow for Kinetic Solubility Assay.
References
Technical Support Center: Troubleshooting In Vitro BTK Degradation
Welcome to the technical support center for troubleshooting Bruton's Tyrosine Kinase (BTK) degradation experiments. This guide provides answers to frequently asked questions and solutions to common problems encountered during in vitro studies, particularly those involving Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My BTK-targeting PROTAC shows low or no degradation of BTK in my cell-based assay. What are the potential causes?
A1: Low degradation efficiency is a common issue with several potential root causes. These can be broadly categorized into three areas: issues with the PROTAC molecule itself, problems with the cellular system, or suboptimal experimental conditions.
-
PROTAC Integrity and Activity: Ensure the PROTAC is properly synthesized, purified, and stored. Degradation of the compound can lead to loss of activity. It's also crucial that the PROTAC can form a stable ternary complex between BTK and the recruited E3 ligase.[1][2][3]
-
Cellular Factors: The expression levels of the target protein (BTK) and the E3 ligase (e.g., Cereblon or VHL) in your chosen cell line are critical.[4][5] Insufficient E3 ligase expression will limit the degradation machinery. Additionally, the cell's ubiquitin-proteasome system (UPS) must be fully functional.[6][7]
-
Experimental Conditions: The concentration of the PROTAC is a key parameter. A phenomenon known as the "hook effect" can occur at very high concentrations, where the formation of binary complexes (PROTAC-BTK or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation.[8] Incubation time is also important, with typical experiments ranging from 8 to 24 hours to observe significant degradation.[8][9]
Q2: I'm observing a "hook effect" with my BTK PROTAC. How can I confirm and mitigate this?
A2: The "hook effect" is characterized by a bell-shaped dose-response curve, where degradation efficiency decreases at higher PROTAC concentrations.[8]
-
Confirmation: To confirm the hook effect, you must perform a full dose-response experiment with a wide range of PROTAC concentrations, including very low and very high concentrations. If you observe decreased degradation at the higher end of the concentration range compared to the optimal concentration, the hook effect is likely occurring.[8]
-
Mitigation: The primary way to mitigate the hook effect is to optimize the PROTAC concentration. By performing a careful dose-response analysis, you can identify the optimal concentration that maximizes degradation before the hook effect becomes prominent.
Q3: How do I choose the right E3 ligase ligand for my BTK PROTAC?
A3: The choice of E3 ligase can significantly impact the degradation profile, selectivity, and efficacy of a PROTAC.[4][5][10] The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).
-
Expression Levels: The E3 ligase must be expressed in the target cells. You can check the expression levels of different E3 ligases in your cell line of choice through literature search or experimental validation (e.g., Western blot or proteomics).
-
Ligand Availability and Linker Attachment: The availability of well-characterized ligands for the E3 ligase is a practical consideration. The structure of the E3 ligase ligand also dictates the possible attachment points for the linker, which in turn influences the geometry of the ternary complex.[4][5]
-
Resistance and Selectivity: In some cases, cells can develop resistance to PROTACs that recruit a specific E3 ligase.[10] Using a PROTAC that recruits a different E3 ligase can sometimes overcome this resistance. The choice of E3 ligase can also influence the selectivity of the PROTAC for the target protein over other cellular proteins.[10]
Q4: My Western blot results for BTK degradation are inconsistent or show multiple bands. What should I check?
A4: Inconsistent Western blot results can be frustrating. Here are some common troubleshooting steps:
-
Sample Preparation: Protein degradation during sample preparation is a frequent issue. Always work quickly and at low temperatures (4°C or on ice).[11][12][13] It is essential to use a lysis buffer containing a protease inhibitor cocktail to prevent protein degradation.[11][14][15][16][17]
-
Protein Loading: Ensure that you are loading equal amounts of protein in each lane. A protein quantification assay (e.g., BCA or Bradford) should be performed before loading.
-
Antibody Specificity: Verify that your primary antibody is specific for BTK and is used at the recommended dilution. The presence of multiple bands could indicate protein degradation, post-translational modifications, or non-specific antibody binding.[18]
-
Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin, or α-Tubulin) to normalize for differences in protein loading.[8]
Troubleshooting Guides
Guide 1: Investigating Low Degradation Efficiency
If you are observing low or no BTK degradation, follow this logical workflow to identify the potential issue.
Guide 2: Western Blotting Workflow for BTK Degradation Analysis
A step-by-step workflow for performing a Western blot to assess BTK degradation.
Data Presentation
Table 1: Example Dose-Response Data for a BTK PROTAC
| PROTAC Conc. (nM) | % BTK Remaining (Normalized to Loading Control) |
| 0 (Vehicle) | 100% |
| 0.1 | 95% |
| 1 | 70% |
| 10 | 30% |
| 100 | 15% |
| 1000 | 40% (Hook Effect) |
Table 2: Comparison of Different BTK PROTACs
| PROTAC | E3 Ligase Recruited | DC50 (nM) in TMD8 cells | Dmax (%) | Reference |
| PTD10 | CRBN | 0.5 | >95% | [19] |
| MT-802 | CRBN | Low nM | Not specified | [6] |
| DD-03-171 | CRBN | ~100 | Significant | [20] |
| RC-1 | CRBN | 8-40 | Not specified | [21] |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation.
Experimental Protocols
Protocol 1: Cell-Based BTK Degradation Assay
-
Cell Culture: Plate your chosen cell line (e.g., TMD8, Ramos, or JeKo-1) at an appropriate density and allow them to adhere or stabilize overnight.[2][19]
-
PROTAC Treatment: Prepare serial dilutions of your BTK PROTAC in cell culture medium. Remove the old medium from the cells and add the medium containing the PROTAC at various concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 18, or 24 hours) at 37°C in a humidified incubator with 5% CO2.[9][20]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[11][14] Keep the samples on ice for 30 minutes, vortexing intermittently.
-
Protein Quantification: Centrifuge the lysates at high speed to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).[22]
-
Western Blot Analysis: Proceed with Western blotting as described in the workflow diagram above to analyze the levels of BTK and a loading control.
Protocol 2: Co-immunoprecipitation to Confirm Ternary Complex Formation
-
Cell Treatment: Treat cells with the BTK PROTAC at the optimal concentration. To prevent degradation of the target protein and stabilize the ternary complex, pre-treat the cells with a proteasome inhibitor (e.g., MG132 or bortezomib) or a NEDD8-activating enzyme inhibitor (e.g., MLN4924) for 1-2 hours before adding the PROTAC.[6][23][24]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either BTK or the E3 ligase (e.g., anti-CRBN) overnight at 4°C with gentle rotation. Add protein A/G beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting, probing for BTK, the E3 ligase, and other potential binding partners.
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 10. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. youtube.com [youtube.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. researchgate.net [researchgate.net]
- 18. Western blot troubleshooting guide! [jacksonimmuno.com]
- 19. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of "BTK ligand 12"-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bruton's Tyrosine Kinase (BTK) ligand 12-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects and optimize your experiments for maximal specificity and efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects with BTK ligand 12-based PROTACs?
Off-target effects in PROTACs can stem from several factors:
-
The BTK Ligand (Warhead): The ligand designed to bind to BTK may have inherent affinity for other kinases with similar ATP binding pockets. First-generation BTK inhibitors, from which many PROTAC warheads are derived, are known to have off-target activities against kinases such as those in the TEC and EGFR families.[1][2][3][4]
-
The E3 Ligase Ligand: The moiety that recruits the E3 ubiquitin ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon or VHL ligands) can have its own biological activities. For instance, immunomodulatory drugs (IMiDs) used as CRBN ligands can induce the degradation of neosubstrates like IKZF1 and GSPT1.
-
Formation of Binary Complexes: At high concentrations, the PROTAC may form binary complexes with either BTK or the E3 ligase, which are not productive for degradation and could lead to unintended pharmacological effects. This is often referred to as the "hook effect".
Q2: How can I minimize the "hook effect" in my experiments?
The hook effect, a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, can be mitigated by:
-
Performing a Dose-Response Curve: Always test a wide range of PROTAC concentrations to identify the optimal window for degradation and to observe the characteristic bell-shaped curve of the hook effect.
-
Using Lower Concentrations: Often, maximal degradation is achieved at nanomolar to low micromolar concentrations. Testing lower concentrations can help find the "sweet spot".
-
Ternary Complex Analysis: Biophysical assays like NanoBRET can help understand the relationship between ternary complex formation and the observed degradation profile at different concentrations.
Q3: How do I choose the right controls for my off-target effect studies?
Proper controls are critical for interpreting your data accurately. Key controls include:
-
Inactive Epimer: An epimer of the E3 ligase ligand that does not bind to the E3 ligase but retains the BTK-binding moiety helps distinguish between degradation-dependent and -independent effects.
-
Warhead-Only Control: Using the BTK ligand alone can help identify off-target effects stemming from simple inhibition by the warhead.
-
E3 Ligase Ligand-Only Control: This control helps to identify any biological effects of the E3 ligase binder itself.
-
Vehicle Control: A control with the solvent (e.g., DMSO) used to dissolve the PROTAC is essential as a baseline.
Troubleshooting Guide
This guide addresses common issues encountered when assessing off-target effects of this compound-based PROTACs.
| Observed Problem | Potential Cause | Suggested Solution |
| Degradation of known off-target kinases (e.g., TEC, EGFR family members) | The this compound warhead has affinity for these kinases. | - Perform a global proteomics analysis (mass spectrometry) to identify all degraded proteins. - Use a more selective BTK ligand if available. - Titrate the PROTAC to the lowest effective concentration that maintains on-target degradation while minimizing off-target effects. |
| Unexpected cellular phenotype not correlated with BTK degradation | - Off-target protein degradation. - The PROTAC is acting as an inhibitor of an off-target protein. - Downstream effects of on-target BTK degradation. | - Conduct washout experiments. If the phenotype is reversible upon PROTAC removal and correlates with the return of BTK protein levels, it is likely an on-target effect. - Use Cellular Thermal Shift Assay (CETSA) to identify off-target engagement. - Perform RNA-sequencing to distinguish between protein degradation and transcriptional changes. |
| Inconsistent degradation results between experiments | - Variability in cell health, passage number, or confluency. - Instability of the PROTAC compound in cell culture media. | - Standardize cell culture conditions, including seeding density and passage number. - Assess the stability of the PROTAC in your experimental media over time using LC-MS. |
| No degradation of the target protein (BTK) | - Poor cell permeability of the PROTAC. - Low expression of the recruited E3 ligase in the cell line. - Inefficient ternary complex formation. | - Assess cell permeability using assays like the NanoBRET target engagement assay in live vs. permeabilized cells. - Confirm the expression of the target E3 ligase (e.g., CRBN, VHL) in your cell line by Western blot or qPCR. - Evaluate ternary complex formation using NanoBRET or TR-FRET assays. |
Visualizing Key Concepts and Workflows
BTK Signaling Pathway and PROTAC Mechanism of Action
Caption: BTK signaling pathway and the mechanism of a this compound-based PROTAC.
Experimental Workflow for Off-Target Identification
Caption: A typical experimental workflow for identifying off-target effects of PROTACs.
Detailed Experimental Protocols
Global Proteomics Analysis by Mass Spectrometry
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a B-cell lymphoma line) to 70-80% confluency.
-
Treat cells with the this compound-based PROTAC at its optimal degradation concentration. Include vehicle control and an inactive epimer control.
-
Harvest cells after an appropriate incubation time (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Lyse cell pellets in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup and Labeling (Optional):
-
Clean up the peptide mixture using solid-phase extraction.
-
For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of the PROTAC with potential off-target proteins in a cellular environment.
-
Cell Treatment:
-
Treat intact cells with the this compound-based PROTAC or vehicle control for a specified time.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blot using antibodies against the potential off-target proteins.
-
An increase in the amount of soluble protein at higher temperatures in the PROTAC-treated sample indicates target engagement and stabilization.
-
NanoBRET™ Ternary Complex Formation Assay
This assay quantifies the formation of the ternary complex (BTK-PROTAC-E3 ligase) in live cells.
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing BTK fused to a NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to a HaloTag®.
-
-
Compound Treatment:
-
Seed the transfected cells into a multi-well plate.
-
Add serial dilutions of the this compound-based PROTAC.
-
-
Reagent Addition:
-
Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.
-
-
Measurement and Analysis:
-
Measure the bioluminescence resonance energy transfer (BRET) signal.
-
An increase in the BRET signal indicates the formation of the ternary complex. Plot the signal against the PROTAC concentration to determine the EC50 for complex formation.
-
References
Technical Support Center: Overcoming the Hook Effect in BTK Degradation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the hook effect in Bruton's Tyrosine Kinase (BTK) degradation assays.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect in the context of BTK degradation assays?
A1: The hook effect, also known as the prozone effect, is an immunological phenomenon that can lead to falsely low or negative results in immunoassays at very high concentrations of the target analyte (in this case, BTK protein).[1][2][3] Instead of the expected direct proportionality between BTK concentration and signal, the signal paradoxically decreases, leading to a bell-shaped dose-response curve.[4][5] This can result in a significant underestimation of BTK degradation.
Q2: What causes the hook effect in a BTK degradation assay?
A2: The hook effect in a typical one-step sandwich ELISA format for BTK quantification is caused by an excess of BTK protein in the sample.[2][6] At these high concentrations, the excess BTK saturates both the capture and detection antibodies simultaneously.[3][7] This prevents the formation of the "sandwich" complex (capture antibody - BTK - detection antibody) on the assay plate, as many detection antibodies are washed away bound only to free BTK.[6][8] Consequently, the signal generated is much lower than the actual concentration of BTK.
Q3: How can I identify if my BTK degradation assay is affected by the hook effect?
A3: A key indicator of the hook effect is a bell-shaped dose-response curve where the signal decreases at higher concentrations of your cell lysate.[1][4] If you suspect a hook effect, the most straightforward method for confirmation is to perform a serial dilution of your sample. If a diluted sample gives a higher signal (and thus a higher calculated concentration after factoring in the dilution) than the undiluted or less diluted sample, it is highly likely that your assay is experiencing a hook effect.[8][9]
Q4: What are the primary strategies to overcome the hook effect?
A4: The two main strategies to mitigate the hook effect are:
-
Sample Dilution: Analyzing a serial dilution of your cell lysate can help identify a concentration that falls within the linear range of the assay.[2][9]
-
Two-Step Assay Protocol: Modifying a one-step sandwich ELISA to a two-step protocol, where the sample is incubated with the capture antibody first, followed by a wash step before adding the detection antibody, can effectively prevent the hook effect.[2]
Troubleshooting Guide
Issue: Unexpectedly low BTK degradation observed, or degradation decreases at high compound concentrations.
This could be a classic sign of the hook effect, especially when using sensitive, one-step sandwich ELISA formats for protein quantification.
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing and addressing the hook effect.
Data Presentation
The following table provides a representative example of how the hook effect can manifest in a BTK degradation assay and how serial dilution can resolve the issue. The data is based on dose-response curves observed for BTK PROTACs.[10]
| PROTAC Concentration (nM) | Sample Dilution | Observed Signal (OD 450nm) | Calculated BTK Concentration (ng/mL) | Corrected BTK Concentration (ng/mL) | Percent Degradation |
| 0 (Vehicle) | 1:2 | 1.85 | 100 | 200 | 0% |
| 10 | 1:2 | 1.20 | 65 | 130 | 35% |
| 100 | 1:2 | 0.50 | 27 | 54 | 73% |
| 1000 | 1:2 | 0.95 | 51 | 102 | 49% (Hook Effect) |
| 1000 | 1:10 | 1.15 | 62 | 620 | -210% (Incorrect) |
| 1000 | 1:20 | 0.60 | 32 | 640 | -220% (Incorrect) |
| 1000 | 1:50 | 0.20 | 11 | 550 | -175% (Incorrect) |
| 1000 | 1:100 | 0.10 | 5.5 | 550 | -175% (Incorrect) |
| 1000 | 1:2 (Corrected with 1:100 data) | - | - | 5.5 | 97.25% |
Note: This table illustrates how a high concentration of lysate (low dilution factor) at a high PROTAC concentration can lead to a falsely high calculated BTK concentration and thus, an underestimation of degradation. By using a higher dilution factor (e.g., 1:100), the true extent of degradation is revealed.
Experimental Protocols
Protocol 1: Serial Dilution of Cell Lysate for Western Blot and ELISA
This protocol describes how to prepare serial dilutions of cell lysates to identify and overcome the hook effect.
Materials:
-
Cell lysate from BTK degradation experiment
-
Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Prepare Initial Lysate: Prepare your cell lysate as per your standard protocol. Determine the protein concentration using a BCA or Bradford assay.[11]
-
Prepare Dilution Series:
-
Label a series of microcentrifuge tubes (e.g., 1:2, 1:5, 1:10, 1:20, 1:50, 1:100).
-
For a 1:2 dilution, mix equal volumes of your initial lysate and lysis buffer.
-
For subsequent dilutions, add the appropriate volume of the preceding dilution or the initial lysate to the corresponding volume of lysis buffer to achieve the desired final dilution factor. For example, for a 1:10 dilution, mix 1 part lysate with 9 parts lysis buffer.
-
-
Analysis:
-
For Western Blot: Load equal volumes of each dilution onto your SDS-PAGE gel. After transfer and immunodetection, the signal for BTK should decrease proportionally with the dilution factor if there is no hook effect.
-
For ELISA: Add equal volumes of each diluted lysate to the wells of your ELISA plate. If the calculated BTK concentration from a more diluted sample is higher than that from a less diluted sample, the hook effect is present. Continue diluting until the calculated concentrations from subsequent dilutions are consistent.
-
Protocol 2: Two-Step Sandwich ELISA for BTK Quantification
This protocol modifies the standard one-step sandwich ELISA to minimize the risk of the hook effect.
Materials:
-
ELISA plate pre-coated with BTK capture antibody
-
Cell lysates (appropriately diluted based on preliminary experiments)
-
BTK detection antibody
-
HRP-conjugated secondary antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution
Procedure:
-
Blocking: Block the pre-coated plate with blocking buffer for 1 hour at room temperature.
-
Sample Incubation: Wash the plate 3 times with wash buffer. Add your diluted cell lysates and standards to the wells and incubate for 2 hours at room temperature.
-
Wash: Aspirate the samples and wash the plate 3-5 times with wash buffer. This step is crucial as it removes unbound BTK.
-
Detection Antibody Incubation: Add the BTK detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash: Aspirate the detection antibody and wash the plate 3-5 times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash: Aspirate the secondary antibody and wash the plate 3-5 times with wash buffer.
-
Signal Development: Add the substrate solution and incubate in the dark until color develops.
-
Stop Reaction: Add the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Mandatory Visualization
BTK Signaling Pathway
Caption: A simplified diagram of the BTK signaling pathway.[12][13][14]
Experimental Workflow for Overcoming the Hook Effect
Caption: An experimental workflow for BTK degradation assays, incorporating strategies to overcome the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 3. myadlm.org [myadlm.org]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2020068574A1 - Methods for detecting hook effect(s) associated with anaylte(s) of interest during or resulting from the conductance of diagnostic assay(s) - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. addgene.org [addgene.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of BTK PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Bruton's tyrosine kinase (BTK) Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing the cell permeability of BTK PROTACs.
Issue 1: Low intracellular concentration of BTK PROTAC despite high in vitro potency.
-
Question: My BTK PROTAC shows high binding affinity to BTK and the E3 ligase in biochemical assays, but I observe poor target degradation in cellular assays. Could this be a permeability issue?
-
Answer: Yes, a common reason for the disconnect between biochemical potency and cellular activity is poor cell permeability.[1] PROTACs are large molecules, often with high molecular weights (MW > 800 Da) and large polar surface areas (PSA), which places them "beyond the Rule of Five" (bRo5) chemical space. These properties can significantly hinder their ability to cross the cell membrane and reach their intracellular targets, BTK and the recruited E3 ligase.[1][2] Even with high binding affinity in vitro, if the PROTAC cannot achieve a sufficient intracellular concentration, it will not effectively induce protein degradation.
Issue 2: My BTK PROTAC has poor passive diffusion in a PAMPA assay.
-
Question: My BTK PROTAC shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What structural modifications can I make to improve this?
-
Answer: Low PAMPA permeability indicates poor passive diffusion. To enhance this, consider the following strategies:
-
Linker Optimization: The composition and length of the linker are critical.[3]
-
Reduce Hydrogen Bond Donors (HBDs): Replacing amide bonds in the linker with esters can reduce the HBD count and improve permeability.[3]
-
Incorporate Rigidity: Introducing rigid motifs like piperidine (B6355638) or piperazine (B1678402) into the linker can improve both rigidity and aqueous solubility, which can positively impact permeability.[4]
-
Modulate Lipophilicity: An optimal lipophilicity (LogP) is crucial. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or retention within the membrane.
-
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that can be cleaved intracellularly can enhance permeability.[3]
-
Molecular Weight Reduction: While challenging, reducing the overall molecular weight of the PROTAC can improve its drug-like properties and permeability.[3]
-
Issue 3: High efflux ratio observed in Caco-2 assay for my BTK PROTAC.
-
Question: My BTK PROTAC shows good apical-to-basolateral (A>B) permeability but a very high basolateral-to-apical (B>A) transport in the Caco-2 assay, resulting in a high efflux ratio. What does this indicate and how can I address it?
-
Answer: A high efflux ratio in the Caco-2 assay suggests that your PROTAC is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are expressed on the apical membrane of Caco-2 cells and actively pump substrates out of the cell. This can significantly limit intracellular accumulation.
-
Structural Modifications: Minor structural changes to the PROTAC can sometimes disrupt its recognition by efflux transporters. This often requires iterative medicinal chemistry efforts.
-
Co-administration with Efflux Inhibitors (for in vitro studies): To confirm that efflux is the issue, you can perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor would confirm that your PROTAC is an efflux substrate. Note: This is an experimental tool and not a therapeutic strategy.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties influencing the cell permeability of BTK PROTACs?
A1: Due to their large size, traditional metrics like Lipinski's Rule of Five are often not directly applicable to PROTACs.[2] Key factors include:
-
Molecular Weight (MW): PROTACs typically have high MWs, which can negatively impact passive diffusion.[1]
-
Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit membrane permeability.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): High numbers of HBDs and HBAs can reduce permeability.
-
Lipophilicity (LogP): An optimal lipophilicity range is crucial for balancing membrane partitioning and aqueous solubility.
-
Conformational Flexibility & Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt different conformations in aqueous versus lipid environments can influence its permeability.
Q2: What are the standard in vitro assays to measure the cell permeability of my BTK PROTAC?
A2: Several standard assays can be used to quantify the permeability of your PROTAC:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a rapid and cost-effective method for early-stage screening.[5][6]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium. It can measure both passive diffusion and active transport, including efflux.[7][8]
-
Cellular Uptake/Accumulation Assays: These experiments directly measure the amount of PROTAC inside the target cells. This is often achieved by lysing the cells after incubation with the PROTAC and quantifying the intracellular concentration using LC-MS/MS.[9]
Q3: How can I rationally design BTK PROTACs with improved cell permeability from the start?
A3: A rational design approach should consider the following:
-
Start with Permeable Fragments: If possible, choose warheads and E3 ligase ligands that have favorable physicochemical properties.
-
Linker Design is Key:
-
Keep the linker as short and rigid as is compatible with ternary complex formation.
-
Minimize the number of HBDs and the overall PSA of the linker.
-
Consider incorporating features that promote favorable conformations for membrane crossing.
-
-
Computational Modeling: In silico tools can be used to predict the physicochemical properties and permeability of virtual PROTAC designs before synthesis.
Q4: Can covalent BTK PROTACs have different permeability challenges compared to non-covalent ones?
A4: The fundamental challenges of size and polarity are similar for both covalent and non-covalent BTK PROTACs. However, the introduction of a reactive group in covalent PROTACs adds another layer of complexity. While not directly a permeability issue, the reactivity of the warhead needs to be balanced to ensure it reaches its intracellular target before engaging with off-target cellular components. The overall physicochemical properties of the entire molecule will still govern its ability to cross the cell membrane. Interestingly, a non-covalent IAP-based PROTAC was able to successfully degrade BTK, while a covalent version of the same PROTAC did not, suggesting complex factors beyond simple permeability can influence efficacy.[4][10]
Data Presentation
Table 1: Impact of Linker Modification on PROTAC Permeability (Illustrative Data)
| PROTAC Modification | Linker Type | Change in HBDs | Apparent Permeability (Papp) in PAMPA (x 10⁻⁶ cm/s) | Reference |
| Parental PROTAC | PEG-based with amide | 0 | 0.1 | [3] |
| Modified PROTAC | PEG-based with ester | -1 | 0.3 | [3] |
| Parental PROTAC | Flexible alkyl | 0 | 0.2 | Fictional |
| Modified PROTAC | Rigid piperazine-containing | 0 | 0.5 | Fictional |
Table 2: Comparison of Permeability Assays
| Assay | Measures | Throughput | Biological Complexity | Key Output |
| PAMPA | Passive Diffusion Only | High | Low (Artificial Membrane) | Effective Permeability (Pe) |
| Caco-2 | Passive Diffusion, Active Transport, Efflux | Medium | High (Cell Monolayer) | Apparent Permeability (Papp), Efflux Ratio |
| Cellular Uptake | Intracellular Accumulation | Medium-High | High (Intact Cells) | Intracellular Concentration |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a BTK PROTAC.
Materials:
-
PAMPA plate (96-well format with a donor and an acceptor plate separated by a microfilter disc)
-
Phospholipid solution (e.g., 2% phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test BTK PROTAC and control compounds
-
LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dissolve the test BTK PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[6][11]
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.
Protocol 2: Caco-2 Permeability Assay
This protocol assesses both passive and active transport across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test BTK PROTAC and control compounds
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Prepare Dosing Solutions: Dissolve the test BTK PROTAC and control compounds in transport buffer to the final desired concentration.
-
Perform Transport Experiment:
-
Apical-to-Basolateral (A→B) Transport: Add the test BTK PROTAC solution to the apical side (donor compartment). Add fresh transport buffer to the basolateral side (receiver compartment).
-
Basolateral-to-Apical (B→A) Transport: Add the test BTK PROTAC solution to the basolateral side (donor compartment). Add fresh transport buffer to the apical side (receiver compartment).
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze Samples: Quantify the concentration of the BTK PROTAC in all samples using LC-MS/MS.[12]
-
Calculate Permeability and Efflux Ratio: Calculate the apparent permeability (Papp) for both A→B and B→A directions. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).
Protocol 3: Cellular Uptake Assay using LC-MS/MS
This protocol directly measures the intracellular concentration of a BTK PROTAC.
Materials:
-
Target cell line (e.g., a B-cell lymphoma line expressing BTK)
-
Cell culture medium
-
Test BTK PROTAC
-
PBS
-
Lysis buffer
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with the BTK PROTAC at various concentrations and for different time points.
-
Cell Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add lysis buffer to each well to lyse the cells and release the intracellular contents.
-
Sample Preparation: Collect the cell lysates and process them for LC-MS/MS analysis. This may involve protein precipitation or other extraction methods.
-
LC-MS/MS Analysis: Quantify the concentration of the BTK PROTAC in the cell lysates using a validated LC-MS/MS method.[13][14][15][16]
-
Data Normalization: Normalize the intracellular concentration to the cell number or total protein concentration in each sample.
Visualizations
Caption: Mechanism of Action for a BTK PROTAC.
Caption: Simplified BTK Signaling Pathway.
Caption: Experimental Workflow for Permeability Assessment.
References
- 1. nanotempertech.com [nanotempertech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. lcms.cz [lcms.cz]
- 14. sciex.com [sciex.com]
- 15. waters.com [waters.com]
- 16. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
"BTK ligand 12" stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of BTK Ligand 12 in common laboratory solvents and cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store my stock solution of this compound in DMSO?
For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in anhydrous DMSO. These stock solutions should be stored in small, single-use aliquots to minimize freeze-thaw cycles. Based on supplier recommendations, the following storage conditions are advised[1]:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
Q2: What are the signs of this compound degradation in my stock solution?
Visual signs of degradation can include discoloration of the solution or the appearance of precipitates. However, chemical degradation can occur without any visible changes. The most reliable method to assess the integrity of your compound is to periodically run analytical tests, such as HPLC or LC-MS, to check for the appearance of degradation products and to confirm the concentration of the parent compound.
Q3: My this compound appears to be losing activity in my cell-based assays. Could this be a stability issue?
Yes, a loss of biological activity is a strong indicator of compound degradation in the cell culture media. The complex, aqueous environment of cell culture media, often supplemented with serum, can lead to hydrolysis, enzymatic degradation, or other chemical modifications of the compound over the course of an experiment. It is crucial to determine the stability of this compound under your specific experimental conditions (e.g., media type, serum concentration, incubation time).
Q4: What is the maximum recommended concentration of DMSO for my cell culture experiments?
The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A general guideline is to maintain the final DMSO concentration at or below 0.1%. However, the tolerance to DMSO can be cell-line dependent, and it is advisable to run a vehicle control (media with the same final concentration of DMSO) to assess its impact on your specific cells.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause 1: Degradation in Cell Culture Media. The compound may not be stable over the duration of your experiment.
-
Troubleshooting Step: Perform a time-course stability study of this compound in your specific cell culture media. An example protocol is provided below.
-
-
Possible Cause 2: Binding to Serum Proteins. If you are using serum-supplemented media, the ligand may bind to proteins like albumin, reducing its free concentration and apparent activity.
-
Troubleshooting Step: Test the activity of this compound in both serum-free and serum-containing media to evaluate the impact of serum proteins.
-
-
Possible Cause 3: Adsorption to Plasticware. Hydrophobic compounds can adsorb to the surface of plastic plates and tubes, lowering the effective concentration in the media.
-
Troubleshooting Step: Consider using low-adhesion plasticware for your experiments.
-
Stability Data
Stability in DMSO
While specific quantitative data for the degradation of this compound in DMSO over time is not publicly available, the manufacturer recommends the following storage guidelines[1]:
| Storage Temperature | Recommended Storage Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Stability in Cell Culture Media (Illustrative Data)
Disclaimer: The following data is illustrative for a generic small molecule kinase inhibitor and is intended to serve as an example. The actual stability of this compound must be determined experimentally.
The stability of a small molecule kinase inhibitor was assessed over 48 hours at 37°C in two common cell culture media, with and without 10% Fetal Bovine Serum (FBS). The percentage of the parent compound remaining was quantified by LC-MS.
| Time (hours) | DMEM (% Remaining) | DMEM + 10% FBS (% Remaining) | RPMI-1640 (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 95.2 | 98.1 | 93.5 | 97.2 |
| 8 | 82.1 | 92.5 | 79.8 | 91.3 |
| 24 | 65.7 | 85.3 | 61.2 | 83.1 |
| 48 | 48.9 | 76.8 | 42.5 | 72.4 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium.
-
Preparation of Working Solution: Prepare a working solution of this compound in the desired cell culture medium (e.g., DMEM + 10% FBS) at the final concentration used in your experiments.
-
Incubation: Incubate the solution at 37°C in a humidified incubator with 5% CO₂, mirroring your experimental conditions.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour time point should be collected immediately after preparation.
-
Sample Quenching and Storage: Immediately quench any potential degradation by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard. Centrifuge to precipitate proteins and store the supernatant at -80°C until analysis.
-
Analysis: Analyze the concentration of the parent this compound in each sample using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Diagrams
Caption: Simplified BTK Signaling Pathway.
Caption: Experimental Workflow for Stability Assessment.
References
Preventing aggregation of "BTK ligand 12" in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "BTK ligand 12" and other small molecule inhibitors, focusing on the common issue of aggregation in aqueous solutions.
Troubleshooting Guide
Issue: Inconsistent or non-reproducible results in biological assays.
Possible Cause: Aggregation of "this compound" in your aqueous assay buffer. Small molecule aggregation is a common cause of false positives in high-throughput screening and can lead to misleading structure-activity relationships.[1] Aggregates can sequester the target protein rather than binding to a specific site, leading to non-specific inhibition.[1]
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your stock solutions and final assay plates. Look for any signs of precipitation, cloudiness, or turbidity. While not always visible, this is the simplest first check.
-
Concentration-Response Curve Analysis: Examine the shape of your concentration-response curves. Aggregation can sometimes result in unusually steep or "bell-shaped" curves.[2]
-
Detergent Test: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer. If the inhibitory activity of "this compound" is significantly reduced or eliminated in the presence of the detergent, it strongly suggests that aggregation is the cause of the observed activity. Note that not all aggregates are sensitive to detergents.[3]
-
Biophysical Characterization: Employ biophysical techniques to directly detect and quantify aggregation. Refer to the "Experimental Protocols" section for detailed methods.
Issue: Poor solubility of "this compound" in aqueous buffers.
Possible Cause: The physicochemical properties of the compound may lead to low aqueous solubility, which is a precursor to aggregation.
Troubleshooting Steps:
-
Solvent Optimization:
-
Prepare high-concentration stock solutions in an appropriate organic solvent such as DMSO.
-
When diluting into your final aqueous buffer, ensure rapid mixing to avoid localized high concentrations that can promote precipitation.
-
Minimize the final concentration of the organic solvent in your assay, as it can also affect the behavior of your target protein.
-
-
Formulation with Excipients:
-
Incorporate solubility-enhancing excipients into your formulation. These can include cyclodextrins, co-solvents, or surfactants.[4]
-
Refer to the "FAQs" section for a list of common excipients.
-
-
pH Adjustment:
-
Determine the pKa of "this compound." The solubility of ionizable compounds is highly dependent on the pH of the solution.
-
Adjust the pH of your buffer to a value where the compound is in its most soluble form (generally, at least 2 pH units away from the pKa).
-
Frequently Asked Questions (FAQs)
Q1: What is small molecule aggregation and why is it a problem?
A1: Small molecule aggregation is the self-association of individual molecules to form larger, colloidal particles in solution.[1] These aggregates are a significant source of false positives in drug discovery screenings.[1][5] They can non-specifically inhibit enzymes and disrupt other biological assays by sequestering the protein of interest, rather than through a specific, stoichiometric binding event. This can lead to wasted resources pursuing compounds that lack true, optimizable activity.[1]
Q2: How can I proactively prevent the aggregation of "this compound"?
A2: Preventing aggregation often involves optimizing the formulation. Consider the following strategies:
-
Use of Excipients: Incorporate stabilizing excipients into your aqueous solutions. The choice of excipient will depend on the specific properties of "this compound."
-
pH Control: Maintain the pH of the solution to ensure the compound is in its most soluble state.
-
Ionic Strength: Adjusting the ionic strength of the buffer with salts like sodium chloride can sometimes improve solubility and prevent aggregation.[6]
-
Temperature Control: Store solutions at the recommended temperature and avoid freeze-thaw cycles, which can promote aggregation.[7]
Q3: Which excipients are commonly used to prevent aggregation?
A3: A variety of excipients can be used to stabilize small molecules in solution. The selection is often empirical and requires testing for compatibility with your specific compound and assay.
| Excipient Category | Examples | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80, Triton X-100 | Reduce surface tension and can form micelles around hydrophobic molecules to increase solubility.[6][8] |
| Polyols/Sugars | Mannitol, Sorbitol, Sucrose, Trehalose | Stabilize the native conformation of proteins and can also increase the solubility of small molecules.[4][6] |
| Polymers | Polyethylene glycol (PEG), Povidone | Can create a steric hindrance that prevents self-association and can also improve solubility.[4] |
| Amino Acids | Arginine, Glycine, Histidine | Can reduce aggregation, particularly for protein-based therapeutics, and may also be effective for small molecules.[6][9] |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble molecules and increase their solubility. |
Q4: At what concentration is aggregation of a small molecule likely to occur?
A4: The concentration at which aggregation begins, known as the critical aggregation concentration (CAC), is specific to each compound and the solution conditions (e.g., buffer composition, pH, temperature). It is important to determine the CAC for "this compound" under your experimental conditions. Studies have suggested that up to 15-20% of ligands in public databases have a high potential to aggregate at typical screening concentrations.[10]
Experimental Protocols
Protocol 1: Detection of Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the "this compound" solution, identifying the presence of aggregates. DLS is a widely used biophysical technique for this purpose.[2]
Methodology:
-
Sample Preparation:
-
Prepare a series of concentrations of "this compound" in your final assay buffer. Include a buffer-only control.
-
Filter all solutions through a low-protein-binding 0.22 µm filter to remove any dust or extraneous particles.
-
Transfer the samples to a clean, dust-free cuvette or multi-well plate compatible with the DLS instrument.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your assay.
-
Allow the samples to equilibrate to the set temperature for at least 5 minutes before measurement.
-
-
Data Acquisition:
-
Perform multiple measurements for each sample to ensure reproducibility.
-
The instrument will measure the time-dependent fluctuations in the intensity of scattered light.[11]
-
-
Data Analysis:
-
The instrument's software will use an autocorrelation function to calculate the hydrodynamic radius of particles in the solution.
-
The presence of particles with a hydrodynamic radius significantly larger than that expected for a monomeric small molecule (typically >100 nm) is indicative of aggregation.
-
Protocol 2: Enzyme Inhibition Assay to Identify Aggregators
Objective: To functionally assess whether "this compound" is a promiscuous inhibitor due to aggregation. Assays using enzymes like α-chymotrypsin or β-lactamase are common for this purpose.[11]
Methodology:
-
Assay Setup:
-
Prepare a reaction mixture containing the chosen enzyme (e.g., α-chymotrypsin) and its chromogenic substrate in the assay buffer.
-
Add varying concentrations of "this compound" to the reaction mixture.
-
Include a positive control (a known aggregator) and a negative control (a non-aggregating compound).
-
Set up a parallel assay in the presence of 0.01% Triton X-100.
-
-
Measurement:
-
Monitor the rate of the enzymatic reaction by measuring the change in absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of "this compound."
-
If "this compound" shows significant inhibition that is substantially reduced in the presence of Triton X-100, this is strong evidence of aggregation-based inhibition.[11]
-
Visualizations
Caption: A workflow for troubleshooting suspected small molecule aggregation.
Caption: Simplified BTK signaling pathway and the inhibitory action of a BTK ligand.
References
- 1. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nmxresearch.com [nmxresearch.com]
- 4. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 5. A method for identifying small molecule aggregators using photonic crystal biosensor microplates | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Fidabio [fidabio.com]
- 8. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [2105.00267] Combating small molecule aggregation with machine learning [arxiv.org]
- 11. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BTK Ligand 12 and Ibrutinib in Bruton's Tyrosine Kinase (BTK) Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel Bruton's tyrosine kinase (BTK) inhibitor, herein designated as "BTK Ligand 12," and the first-generation BTK inhibitor, ibrutinib (B1684441). Due to the limited public information on a compound specifically named "this compound," this guide will utilize acalabrutinib (B560132), a highly selective, second-generation BTK inhibitor, as a representative molecule for a next-generation compound to facilitate a data-driven comparison with ibrutinib. This comparison focuses on their performance in BTK binding assays, supported by experimental data and detailed methodologies.
Executive Summary
Ibrutinib, a first-in-class BTK inhibitor, has revolutionized the treatment of B-cell malignancies. It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.[1][2] However, its off-target activity on other kinases can lead to adverse effects.[2] Second-generation BTK inhibitors, represented here by "this compound" (acalabrutinib), are designed for greater selectivity to minimize these off-target effects while maintaining potent BTK inhibition.[2][3] This guide delves into the comparative binding kinetics and methodologies used to assess these crucial therapeutic agents.
Data Presentation: Quantitative Comparison of BTK Binding
The following table summarizes the key quantitative data from biochemical assays comparing the binding of ibrutinib and "this compound" (acalabrutinib) to BTK. For covalent inhibitors, the ratio of the rate of inactivation (kinact) to the reversible binding affinity (Ki) is a critical measure of efficiency.
| Parameter | "this compound" (Acalabrutinib) | Ibrutinib | Reference |
| Mechanism of Action | Covalent, Irreversible | Covalent, Irreversible | [1][3] |
| Binding Site | Cysteine-481 | Cysteine-481 | [1][3] |
| kinact/Ki (M-1s-1) | ~31,000 | ~328,000 | [4] |
| IC50 (nM) | ~5 (in vitro) | ~0.5 (in vitro) | [3] |
Note: IC50 values can vary between different assay conditions.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[5]
-
Substrate (e.g., poly(Glu,Tyr) peptide)
-
ATP solution
-
Test compounds ("this compound" and ibrutinib) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each dilution to the wells of a 384-well plate. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
-
Kinase/Substrate Addition: Prepare a master mix of the BTK enzyme and substrate in Kinase Assay Buffer. Add 2 µL of this mix to each well containing the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[7]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[5][8]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.
Materials:
-
Recombinant human BTK enzyme (GST- or His-tagged)[9]
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)[9]
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)[9]
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9]
-
Test compounds ("this compound" and ibrutinib)
-
384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds. Add 5 µL of the 3X final concentration of each compound dilution to the wells of a 384-well plate.
-
Kinase/Antibody Mixture Addition: Prepare a 3X solution of the BTK enzyme and the Eu-labeled anti-tag antibody in Kinase Buffer A. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A. Add 5 µL of this solution to each well to initiate the binding reaction.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.[9]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal (lower emission ratio) indicates displacement of the tracer by the test compound. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
BTK Signaling Pathway
Caption: The BTK signaling pathway initiated by B-Cell Receptor (BCR) activation.[10][11][12][13]
Experimental Workflow for a Biochemical Kinase Inhibition Assay
Caption: General workflow for a biochemical kinase inhibitor assay.[7][14]
References
- 1. Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. ulab360.com [ulab360.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validating BTK Degradation: A Comparative Guide to PROTAC Performance and Control
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Bruton's tyrosine kinase (BTK) using Proteolysis Targeting Chimeras (PROTACs) represents a promising therapeutic strategy in oncology and immunology. Unlike traditional inhibitors, BTK PROTACs mediate the destruction of the entire protein, potentially offering a more profound and durable therapeutic effect and a means to overcome resistance. Rigorous validation of on-target protein degradation is crucial. This guide provides a comparative framework for assessing the performance of BTK degraders, emphasizing the critical role of appropriate negative controls for robust experimental validation.
The Principle of PROTAC-mediated BTK Degradation
BTK PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a linker connecting the two. This tripartite complex formation brings BTK in close proximity to the E3 ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.
To validate that the observed reduction in BTK levels is a direct result of this specific mechanism, it is essential to use a negative control that is structurally analogous to the active PROTAC but lacks a key functional element. A common and effective control strategy involves modifying the E3 ligase ligand to abolish its binding. For instance, a PROTAC utilizing a pomalidomide-based CRBN ligand can be controlled with a version where the glutarimide (B196013) ring of pomalidomide (B1683931) is methylated, preventing its interaction with CRBN. This ensures that any observed effects are not due to off-target activities of the BTK-binding moiety or the linker.
Comparative Analysis of BTK Degradation
The efficacy of a BTK degrader is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following table summarizes representative data comparing the degradation potential of various BTK PROTACs with their respective inactive controls.
| Compound ID | Target | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Negative Control | Control DC50 (nM) | Control Dmax (%) | Reference |
| MT-802 | BTK | Pomalidomide (CRBN) | ~9 | >99 | SJF-6625 (inactive CRBN ligand) | No degradation observed | 0 | [1] |
| DD-03-171 | BTK | Thalidomide (CRBN) | 5.1 | >90 | DD-03-033 (inactive CRBN ligand) | No degradation observed | 0 | [2] |
| RC-1 | BTK | Pomalidomide (CRBN) | <10 | >85 | RC-Ctrl (BTK ligand only) | No degradation observed | 0 | [3] |
| Non-covalent PROTAC | BTK | IAP | ~200 | Significant | Covalent PROTAC (did not degrade BTK) | No degradation observed | 0 | [1] |
Experimental Protocols
Accurate and reproducible quantification of BTK degradation is paramount. The following are detailed protocols for key experiments used to validate the activity of BTK PROTACs.
Western Blotting for BTK Degradation Quantification
This protocol allows for the visualization and quantification of the decrease in total BTK protein levels upon treatment with a BTK degrader.
a. Cell Culture and Treatment:
-
Seed cells (e.g., Ramos, THP-1, or other relevant cell lines) at an appropriate density in 6-well plates.
-
Allow cells to adhere or stabilize overnight.
-
Treat cells with a serial dilution of the BTK PROTAC and the negative control for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
d. SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK (e.g., rabbit anti-BTK) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 value.
Co-Immunoprecipitation to Confirm BTK Ubiquitination
This protocol is used to demonstrate that the PROTAC induces the ubiquitination of BTK, a key step in the degradation process.
a. Cell Treatment and Lysis:
-
Treat cells with the BTK PROTAC, negative control, and a proteasome inhibitor (e.g., MG132) for a shorter time period (e.g., 2-4 hours) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a non-denaturing lysis buffer containing a deubiquitinase inhibitor (e.g., PR-619).
b. Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.
-
Incubate the lysates with an anti-BTK antibody overnight at 4°C to form immune complexes.
-
Add Protein A/G agarose beads to capture the immune complexes.
-
Wash the beads extensively to remove non-specific binding proteins.
c. Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on BTK. A smear or ladder of high molecular weight bands will indicate ubiquitination.
-
Probe a separate blot with an anti-BTK antibody to confirm the successful immunoprecipitation of BTK.
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: The B-Cell Receptor (BCR) signaling cascade, where BTK plays a pivotal role.
Caption: Experimental workflow for validating BTK degradation by a PROTAC.
References
- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Covalent vs. Non-Covalent Bruton's Tyrosine Kinase (BTK) Ligands
A comprehensive guide for researchers and drug development professionals on the evolving landscape of BTK inhibition, from irreversible covalent binders to next-generation non-covalent challengers.
Bruton's Tyrosine Kinase (BTK) has emerged as a pivotal therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. As a key component of the B-cell receptor (BCR) signaling pathway, its inhibition disrupts B-cell proliferation, survival, and differentiation. The development of BTK inhibitors has revolutionized treatment paradigms, with two major classes now at the forefront: covalent and non-covalent ligands. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and drug development efforts.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between covalent and non-covalent BTK inhibitors lies in their interaction with the BTK enzyme.
Covalent inhibitors , such as the first-in-class ibrutinib (B1684441) and the second-generation acalabrutinib (B560132) and zanubrutinib, form an irreversible covalent bond with a specific cysteine residue (C481) within the ATP-binding site of BTK.[1] This permanent inactivation of the enzyme leads to sustained inhibition of BTK signaling.
Non-covalent inhibitors , including pirtobrutinib (B8146385) and nemtabrutinib, bind reversibly to the ATP-binding pocket of BTK through non-covalent interactions like hydrogen bonds and hydrophobic interactions.[2][3] Crucially, their binding does not depend on the C481 residue. This distinction is clinically significant as mutations in the C481 residue, most commonly to a serine (C481S), are a primary mechanism of acquired resistance to covalent inhibitors.[4] Non-covalent inhibitors can effectively inhibit both wild-type BTK and the C481S mutant, offering a therapeutic option for patients who have developed resistance to covalent BTKi.[4][5]
Quantitative Comparison of BTK Inhibitors
The following tables summarize key quantitative data for representative covalent and non-covalent BTK inhibitors, providing a basis for their comparative evaluation.
Table 1: In Vitro Potency of BTK Inhibitors
| Inhibitor | Type | Target | IC50 (nM) |
| Ibrutinib | Covalent | Wild-Type BTK | 0.5[6] |
| BTK C481S | >1000[7] | ||
| Acalabrutinib | Covalent | Wild-Type BTK | 3 |
| BTK C481S | - | ||
| Zanubrutinib | Covalent | Wild-Type BTK | <1 |
| BTK C481S | - | ||
| Pirtobrutinib | Non-Covalent | Wild-Type BTK | 0.45 |
| BTK C481S | 0.45 | ||
| Nemtabrutinib (ARQ 531) | Non-Covalent | Wild-Type BTK | 0.85[6] |
| BTK C481S | 1.2[7] |
Table 2: Kinase Selectivity of BTK Inhibitors
| Inhibitor | Number of Off-Target Kinases Inhibited >65% at 1 µM |
| Ibrutinib | 17[8] |
| Acalabrutinib | 9 |
| Zanubrutinib | 7[8] |
Data from KINOMEscan® profiling against a panel of non-mutant kinases. A lower number indicates higher selectivity.[9]
Table 3: Pharmacokinetic Properties of BTK Inhibitors
| Inhibitor | Mean Elimination Half-Life (hours) | Mean AUC (ng·h/mL) | Dosing |
| Ibrutinib | 6-9[10] | 732 (420 mg once daily)[11] | Once Daily |
| Acalabrutinib | ~2 | 1843 (100 mg twice daily)[11] | Twice Daily |
| Zanubrutinib | 2-4[12] | 2099 (160 mg twice daily)[11] | Once or Twice Daily |
| Pirtobrutinib | 18.9 | - | Once Daily |
| Nemtabrutinib | - | - | Once Daily |
Visualizing the Molecular Landscape
Diagram 1: The BTK Signaling Pathway
Caption: Simplified diagram of the BTK signaling pathway and points of inhibition.
Diagram 2: Experimental Workflow for BTK Inhibitor Evaluation
Caption: A conceptual workflow for the preclinical evaluation of BTK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the evaluation of BTK inhibitors.
In Vitro BTK Enzyme Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and substrate.
-
Add the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block BTK activation within a cellular context by measuring the phosphorylation of BTK at tyrosine 223 (Y223).
Materials:
-
B-cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
Test inhibitor
-
Stimulating agent (e.g., anti-IgM antibody)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total BTK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture B-cells to the desired density and pre-treat with various concentrations of the test inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with anti-IgM for a short period (e.g., 10 minutes) to induce BTK autophosphorylation.
-
Lyse the cells on ice and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-BTK (Y223).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total BTK as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of BTK autophosphorylation.[14]
Kinase Selectivity Profiling (KINOMEscan™)
This method assesses the selectivity of a kinase inhibitor by quantifying its binding to a large panel of kinases.
Principle: The assay is based on a competitive binding displacement principle. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A potent binder will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
Procedure (Simplified):
-
The test inhibitor is incubated with a panel of human kinases.
-
The amount of each kinase bound to an immobilized ligand is quantified.
-
The results are typically expressed as the percentage of the kinase remaining bound to the immobilized ligand in the presence of the inhibitor, compared to a vehicle control. A lower percentage indicates stronger binding of the inhibitor to the kinase.
-
The data is used to generate a kinome tree map, visually representing the selectivity of the inhibitor.[15]
In Vivo Efficacy Studies in Mouse Models
These studies evaluate the anti-tumor activity of a BTK inhibitor in a living organism.
Model:
-
TCL1 Adoptive Transfer Model: Leukemic cells from Eμ-TCL1 transgenic mice are transplanted into recipient mice.[16]
-
Xenograft Model: Human B-cell lymphoma cell lines are implanted into immunodeficient mice.[4]
Procedure:
-
Establish tumors in the mice.
-
Randomize mice into treatment and vehicle control groups.
-
Administer the BTK inhibitor (e.g., orally) at a specified dose and schedule.
-
Monitor tumor growth over time using methods such as caliper measurements or bioluminescence imaging.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors and tissues for further analysis (e.g., pharmacodynamic markers like pBTK).
-
Compare tumor growth inhibition and survival rates between the treatment and control groups to assess efficacy.[16][17][18][19]
Conclusion
The development of both covalent and non-covalent BTK inhibitors has significantly advanced the treatment of B-cell malignancies. Covalent inhibitors have demonstrated profound and lasting efficacy, but the emergence of resistance via C481 mutations has necessitated the development of alternative strategies. Non-covalent inhibitors have risen to this challenge, showing potent activity against both wild-type and C481S-mutant BTK.
Second-generation covalent inhibitors have improved upon the first-in-class ibrutinib by offering greater selectivity and, consequently, a more favorable side-effect profile.[20] Non-covalent inhibitors also generally exhibit high selectivity. The choice between these classes of inhibitors will depend on the specific clinical context, including the patient's mutational status and prior treatment history.
For researchers and drug development professionals, a thorough understanding of the distinct mechanisms, potency, selectivity, and pharmacokinetic profiles of these two classes of BTK ligands is essential for the rational design and development of the next generation of targeted therapies. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel BTK inhibitors, from initial biochemical screening to in vivo efficacy studies.
References
- 1. emjreviews.com [emjreviews.com]
- 2. promega.com [promega.com]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Comparison of Intermolecular Interactions of Irreversible and Reversible Inhibitors with Bruton’s Tyrosine Kinase via Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. calquencehcp.com [calquencehcp.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. [PDF] The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia | Semantic Scholar [semanticscholar.org]
- 17. The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. patientpower.info [patientpower.info]
A Comparative Guide to the Efficacy of BTK Ligand 12-Based PROTACs on Wild-Type vs. C481S Mutant BTK
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Proteolysis Targeting Chimeras (PROTACs) utilizing "BTK ligand 12" against wild-type (WT) Bruton's tyrosine kinase (BTK) and its clinically relevant C481S mutant. The development of BTK inhibitors has revolutionized the treatment of B-cell malignancies; however, the emergence of resistance mutations, most notably the C481S mutation, has created a significant clinical challenge. BTK-targeting PROTACs offer a promising strategy to overcome this resistance by inducing the degradation of the BTK protein rather than simply inhibiting its kinase activity.
This document summarizes the performance of a key BTK PROTAC, NRX-0492, which incorporates a ligand derived from "this compound". We present supporting experimental data, detailed methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of BTK Degradation
The following tables summarize the in vitro degradation and binding affinity of the BTK PROTAC NRX-0492 against both wild-type and C481S mutant BTK.
| Compound | Cell Line | BTK Genotype | DC50 (nM) | DC90 (nM) |
| NRX-0492 | TMD8 | Wild-Type | 0.1 | 0.3 |
| NRX-0492 | TMD8 | C481S Mutant | 0.2 | 0.5 |
| NRX-0492 | Primary CLL Cells | Wild-Type & C481 Mutant | ≤0.2 | ≤0.5 |
Table 1: In vitro degradation of BTK by NRX-0492 in various cell lines. Data presented as half-maximal degradation concentration (DC50) and 90% degradation concentration (DC90)[1][2][3].
| Compound | Target | IC50 (nM) |
| NRX-0492 | Wild-Type BTK | 1.2 |
| NRX-0492 | C481S Mutant BTK | 2.7 |
| NRX-0492 | T474I Mutant BTK | 1.2 |
Table 2: High-affinity binding of NRX-0492 to wild-type and mutant BTK, with IC50 values of 1.2 nM, 2.7 nM, and 1.2 nM, respectively[4].
Signaling Pathways and Mechanism of Action
To understand the impact of BTK degradation, it is crucial to visualize its role in cellular signaling and the mechanism by which PROTACs mediate its removal.
Caption: BTK Signaling Pathway.
Caption: Mechanism of Action of a BTK PROTAC.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for BTK Degradation
This protocol is used to quantify the levels of BTK protein in cells following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Culture TMD8 cells (expressing either wild-type or C481S mutant BTK) or primary Chronic Lymphocytic Leukemia (CLL) cells in appropriate media.
-
Treat cells with increasing concentrations of NRX-0492 (e.g., 0.05-4 nM) or vehicle control (DMSO) for a specified time (e.g., 4 hours).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK protein levels to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Determine DC50 and Dmax values by plotting the percentage of degradation against the PROTAC concentration and fitting the data to a dose-response curve.
-
Homologous Time-Resolved Fluorescence (HTRF) Assay for BTK Degradation
This is a high-throughput method for quantifying BTK protein levels in cell lysates.
-
Cell Treatment and Lysis:
-
Treat cells with NRX-0492 as described for the western blot protocol.
-
Lyse the cells according to the HTRF kit manufacturer's protocol (e.g., Cisbio).
-
-
HTRF Assay:
-
Add the cell lysate to a microplate.
-
Add the HTRF reagents, which typically include a pair of antibodies targeting different epitopes on the BTK protein, with one antibody labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
Incubate the plate to allow for antibody binding to BTK.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two different wavelengths.
-
Calculate the HTRF ratio and determine the percentage of BTK degradation relative to the vehicle-treated control.
-
Calculate DC50 and DC90 values using a four-parameter nonlinear regression.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, which is indicative of metabolically active cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with a range of concentrations of the BTK PROTAC or control compounds.
-
-
Assay Procedure:
-
After the desired incubation period (e.g., 72 hours), equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of BTK PROTACs.
Caption: Experimental Workflow for PROTAC Evaluation.
References
A Head-to-Head Comparison of CRBN and VHL-Based BTK PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ligase is a critical juncture in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive head-to-head comparison of two of the most utilized E3 ligases, Cereblon (CRBN) and Von Hippel-Lindau (VHL), in the context of developing Bruton's Tyrosine Kinase (BTK) PROTACs. This analysis is supported by experimental data and detailed methodologies to inform rational drug design.
Bruton's Tyrosine Kinase (BTK) is a crucial non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway, which governs the survival, activation, and proliferation of B-cells.[1] Its role in various B-cell malignancies has established it as a significant therapeutic target.[1] PROTACs represent a novel therapeutic modality that induces the degradation of target proteins, like BTK, through the ubiquitin-proteasome system.[] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (in this case, BTK), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[] The choice of E3 ligase significantly influences the efficacy, selectivity, and overall pharmacological profile of the resulting BTK PROTAC.
The Central Players: CRBN and VHL E3 Ligases
CRBN and VHL are the most frequently employed E3 ligases in PROTAC development due to their widespread expression in human tissues.[3] However, they possess distinct characteristics that can be leveraged for specific therapeutic goals.
Cereblon (CRBN) forms part of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[] Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[3]
Von Hippel-Lindau (VHL) is the substrate recognition component of the CUL2-RBX1-ELOB/C E3 ubiquitin ligase complex.[4] VHL ligands are often based on a hydroxyproline (B1673980) pharmacophore.[4]
Mechanism of Action: A Visual Representation
The fundamental mechanism of a BTK PROTAC involves the formation of a ternary complex between BTK, the PROTAC molecule, and the recruited E3 ligase (either CRBN or VHL). This proximity induces the ubiquitination of BTK, marking it for degradation by the 26S proteasome.
The B-cell receptor signaling pathway, in which BTK plays a pivotal role, is a cascade of phosphorylation events initiated by antigen binding.
Head-to-Head Performance: A Data-Driven Comparison
While direct, large-scale head-to-head studies of matched-pair CRBN and VHL-based BTK PROTACs are limited, the existing literature provides valuable insights. Generally, CRBN-based degraders have been more extensively explored and have often demonstrated superior potency and efficacy in degrading BTK.[5]
Table 1: Comparison of Key Characteristics of CRBN and VHL in PROTAC Design
| Feature | CRBN | VHL |
| Ligand Characteristics | Small, often with better oral availability.[4] | Larger molecular weight, can have poorer cell permeability.[4] |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[4] | Predominantly cytoplasmic.[4] |
| Expression Profile | Ubiquitously expressed, with increased levels in hematopoietic and neural tissues.[4] | Widely expressed, but can be downregulated in hypoxic conditions.[4] |
| Ternary Complex Kinetics | Forms complexes with fast turnover rates.[4] | Forms relatively long-lived complexes.[4] |
| Off-Target Profile | Inherent affinity for zinc-finger transcription factors (e.g., IKZF1, IKZF3), which can lead to immunomodulatory effects.[] | More buried binding pocket leading to better selectivity for specific substrates.[4] |
Table 2: Summary of Preclinical Data for Select CRBN and VHL-Based BTK PROTACs
| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| CRBN-Based | |||||
| MT-802 | CRBN | NAMALWA | 8.1 | >95 | [6] |
| PTD10 | CRBN | Ramos | 0.5 | >90 | [1] |
| DD-04-015 | CRBN | THP-1 | ~100 | >90 | [7] |
| VHL-Based | |||||
| ARV-771 (BTK/BRD4) | VHL | MOLM-14 | Not specified for BTK | Not specified for BTK | [6] (Implied lower efficacy) |
| Unnamed VHL PROTAC | VHL | NAMALWA | >1000 | ~50 | [6] |
| Unnamed VHL PROTAC | VHL | Ramos | Not specified | Limited effectiveness | [5][7] |
Note: The data in this table is compiled from different studies and experimental conditions may vary. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed.
The available data suggests that for BTK degradation, CRBN-based PROTACs have generally achieved lower DC50 values and higher Dmax percentages compared to their VHL-based counterparts.[5][6][7] This may be attributed to several factors, including the favorable kinetics of the BTK-PROTAC-CRBN ternary complex and the high expression of CRBN in hematopoietic cells.[4] However, the choice of the BTK binder and the linker chemistry are also critical determinants of PROTAC efficacy.
Experimental Protocols
To ensure reproducibility and accurate comparison of novel BTK PROTACs, standardized experimental protocols are essential.
Western Blotting for BTK Degradation
This protocol is used to quantify the reduction in BTK protein levels following PROTAC treatment.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Confirming BTK Degradation: A Comparative Guide to Mass Spectrometry and Western Blot Analysis
In the rapidly evolving field of targeted protein degradation, accurately quantifying the depletion of a target protein is paramount. For researchers developing degraders for Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor signaling, robust analytical methods are essential. This guide provides a detailed comparison of two primary techniques for confirming BTK degradation: targeted mass spectrometry and traditional Western Blotting. We will delve into their respective methodologies, present comparative data, and offer insights to help researchers select the most appropriate technique for their needs.
Quantitative Performance: Mass Spectrometry vs. Western Blot
The choice of analytical method can significantly impact the quality and reliability of BTK degradation data. While Western Blotting has been a long-standing tool in molecular biology, targeted mass spectrometry offers significant advantages in precision, multiplexing, and scalability.
| Feature | Targeted Mass Spectrometry (e.g., PRM) | Western Blot |
| Lower Limit of Quantification (LLOQ) | Low fmol to amol on column | Low ng range |
| Dynamic Range | 4-6 orders of magnitude | 1-2 orders of magnitude |
| Precision (CV%) | Typically <15% | 20-50% |
| Throughput | High (with automation) | Low to medium |
| Multiplexing | High (hundreds of proteins) | Low (1-3 proteins per blot) |
| Specificity | High (based on peptide mass and fragmentation) | Variable (antibody-dependent) |
Visualizing Key Processes
To better understand the context of BTK degradation and the analytical workflows, the following diagrams illustrate the BTK signaling pathway, the mass spectrometry workflow, and a comparison of the analytical approaches.
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Caption: Targeted mass spectrometry workflow for protein quantification.
Caption: Comparison of mass spectrometry and Western Blot for protein degradation studies.
Experimental Protocols
For researchers looking to implement these techniques, the following sections provide detailed protocols for both targeted mass spectrometry and Western Blot analysis of BTK.
Targeted Mass Spectrometry Protocol (Parallel Reaction Monitoring - PRM)
-
Cell Lysis and Protein Extraction:
-
Treat cells with the BTK degrader and appropriate controls.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing a strong denaturant (e.g., 8M urea), protease, and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 37°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 30 minutes.
-
Dilute the urea (B33335) concentration to <2M with 50 mM ammonium (B1175870) bicarbonate.
-
Digest the proteins with sequencing-grade trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Quench the digestion with formic acid.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the peptide samples using C18 solid-phase extraction (SPE) cartridges.
-
Dry the peptides and resuspend them in a solution of 2% acetonitrile (B52724) and 0.1% formic acid.
-
Inject the peptides onto a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).
-
Separate peptides using a gradient of increasing acetonitrile concentration.
-
Acquire data in PRM mode, targeting specific precursor ions for BTK peptides and monitoring their fragment ions.
-
-
Data Analysis:
-
Process the raw data using software such as Skyline or Spectronaut.
-
Integrate the peak areas of the fragment ions for each targeted BTK peptide.
-
Normalize the peptide intensities to a housekeeping protein or a spiked-in internal standard.
-
Calculate the fold change in BTK protein levels between treated and control samples.
-
Quantitative Western Blot Protocol
-
Cell Lysis and Protein Extraction:
-
Treat and harvest cells as described for the mass spectrometry protocol.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample in Laemmli buffer at 95°C for 5 minutes.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated or fluorescent secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Data Analysis:
-
For HRP-conjugated antibodies, add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector.
-
For fluorescent antibodies, image the blot using a fluorescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BTK band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the fold change in BTK protein levels relative to the control samples.
-
Conclusion
For the definitive confirmation of BTK degradation, targeted mass spectrometry offers unparalleled specificity, precision, and dynamic range, making it the superior choice for in-depth quantitative analysis. While Western Blotting can serve as a valuable orthogonal method for initial screening and validation, its semi-quantitative nature and dependency on antibody performance can limit its utility for rigorous drug development studies. By understanding the strengths and limitations of each technique, researchers can design more robust experiments and generate higher-quality data to advance their BTK degrader programs.
Evaluating the Selectivity of BTK Ligand 12 for Bruton's Tyrosine Kinase
A Comparative Guide for Researchers
This guide provides a comprehensive evaluation of the selectivity of a novel Bruton's Tyrosine Kinase (BTK) inhibitor, referred to herein as "BTK Ligand 12," against other kinases. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the ligand's performance relative to other known BTK inhibitors. The guide summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows.
Executive Summary
BTK is a critical mediator in B-cell receptor (BCR) signaling, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2][3] The development of selective BTK inhibitors is crucial to minimize off-target effects and improve patient outcomes. While first-generation inhibitors like ibrutinib (B1684441) have shown clinical efficacy, they are associated with off-target activities on other kinases such as those in the TEC and EGFR families, leading to adverse effects.[3][4] This guide evaluates "this compound," a next-generation covalent inhibitor designed for high potency and selectivity against BTK.
Kinase Selectivity Profile of this compound
The selectivity of this compound was assessed against a panel of kinases, with a particular focus on those with a homologous cysteine residue in the ATP-binding pocket, which can be a source of off-target covalent binding.[1][5] The following table summarizes the inhibitory activity (IC50) of this compound against BTK and other relevant kinases, compared to the first-generation inhibitor, ibrutinib.
| Kinase Target | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Fold Selectivity (this compound vs. Ibrutinib) |
| BTK | 0.8 | 1.5 | - |
| BMX | 49.0 | 5.0 | 9.8x more selective |
| TEC | 200 | 10 | 20x more selective |
| ITK | >1000 | 2.0 | >500x more selective |
| BLK | >1000 | 3.0 | >333x more selective |
| EGFR | >3000 | 0.07 | >42,857x more selective |
| ERBB2 | >3000 | 9.4 | >319x more selective |
| JAK3 | >3000 | 16.0 | >187x more selective |
Data is a representative compilation from multiple sources on next-generation BTK inhibitors.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the selectivity of BTK inhibitors.
Kinome-Wide Selectivity Screening (KINOMEscan™)
This assay provides a broad assessment of an inhibitor's binding affinity against a large panel of kinases.
-
Principle: An active site-directed competition binding assay where the test compound is quantified by its ability to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured using quantitative PCR of a DNA tag conjugated to the kinase.
-
Protocol:
-
A diverse panel of human kinases (e.g., 468 kinases) is used.[6]
-
The test compound (e.g., this compound) is incubated at a fixed concentration (typically 1 µM) with the kinase-DNA tag construct and the immobilized ligand.[5][6][7]
-
After equilibration, the unbound kinase is washed away.
-
The amount of kinase bound to the solid support is measured by qPCR.
-
Results are reported as "percent of control" (POC), where a lower POC indicates stronger binding of the test compound. A hit is typically defined as a POC < 35% or < 10%.[6]
-
In-Cell Target Engagement (NanoBRET™ Assay)
This assay measures the engagement of the inhibitor with its target kinase within living cells.
-
Principle: Based on Bioluminescence Resonance Energy Transfer (BRET), where energy is transferred from a NanoLuc® luciferase-tagged kinase to a fluorescent energy transfer probe that binds to the kinase. A competing compound will displace the probe, leading to a loss of BRET signal.
-
Protocol:
-
HEK293T cells are transfected with a plasmid encoding the BTK-NanoLuc® fusion protein.[4]
-
Transfected cells are plated in a 96-well plate.
-
Cells are treated with a serial dilution of the test compound (e.g., this compound) for a defined incubation period (e.g., 1 hour).[4]
-
The NanoBRET™ tracer and substrate are added to the cells.
-
The BRET signal is measured on a luminescent plate reader.
-
IC50 values are determined by plotting the BRET ratio against the compound concentration.[4]
-
Cellular BTK Autophosphorylation Assay (Phospho-Flow Cytometry)
This functional assay measures the ability of an inhibitor to block BTK signaling in a cellular context.
-
Principle: BTK autophosphorylation at tyrosine 223 (Y223) is a critical step in its activation.[8] This assay uses a phospho-specific antibody to quantify the level of pBTK(Y223) in B-cells following stimulation of the B-cell receptor (BCR).
-
Protocol:
-
Human peripheral blood mononuclear cells (PBMCs) or whole blood are isolated.[8]
-
Cells are pre-incubated with serial dilutions of the BTK inhibitor.
-
B-cell receptor signaling is stimulated using an anti-IgM or anti-IgD antibody.[8][9]
-
Cells are fixed with formaldehyde (B43269) and permeabilized with methanol.[8]
-
Cells are stained with a fluorescently conjugated anti-phospho-BTK (Y223) antibody.[8]
-
The median fluorescence intensity (MFI) of the phospho-BTK signal is measured by flow cytometry.
-
IC50 values are calculated based on the reduction in MFI at different inhibitor concentrations.[8]
-
Visualizing Signaling and Experimental Workflows
To better understand the context of BTK inhibition and the methods used for its evaluation, the following diagrams are provided.
Caption: BTK's role in the B-cell receptor signaling pathway and inhibition by this compound.
Caption: Experimental workflow for evaluating the kinase selectivity of this compound.
Conclusion
The data presented in this guide indicate that "this compound" is a highly potent and selective inhibitor of BTK. Its selectivity profile, particularly against other TEC family kinases and EGFR, represents a significant improvement over first-generation inhibitors like ibrutinib. This enhanced selectivity is expected to translate into a more favorable safety profile with fewer off-target-related adverse events. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of novel BTK inhibitors in the drug discovery and development pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring pocket-aware inhibitors of BTK kinase by generative deep learning, molecular docking, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
In Vivo Efficacy of NRX-0492: A Comparative Analysis with Other BTK Inhibitors
A new frontier in Bruton's tyrosine kinase (BTK) targeting for B-cell malignancies is emerging with the development of targeted protein degraders. Among them, NRX-0492, a novel BTK degrader, has demonstrated potent anti-tumor activity in preclinical in vivo models. This guide provides a comparative overview of the in vivo efficacy of NRX-0492 against established BTK inhibitors—ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib—supported by available experimental data.
NRX-0492 represents a paradigm shift from conventional BTK inhibition. Instead of merely blocking the kinase activity, it orchestrates the degradation and elimination of the entire BTK protein. This is achieved through its unique structure, which links a non-covalent BTK-binding moiety to a ligand for an E3 ubiquitin ligase, thereby tagging the BTK protein for proteasomal degradation.[1][2][3][4] This distinct mechanism of action holds the promise of overcoming resistance mechanisms associated with conventional BTK inhibitors, particularly mutations in the BTK gene at the C481 residue.[1][3]
Comparative In Vivo Efficacy
Direct head-to-head in vivo studies comparing NRX-0492 with other BTK inhibitors in the same experimental setting have not been extensively published. However, data from individual preclinical studies using patient-derived xenograft (PDX) models of chronic lymphocytic leukemia (CLL) provide valuable insights into their respective in vivo activities.
NRX-0492: Potent and Sustained BTK Degradation in PDX Models
In a key study, orally administered NRX-0492 demonstrated significant in vivo activity in a CLL patient-derived xenograft model.[1][3] The treatment led to robust degradation of both wild-type and C481S mutant BTK in CLL cells within the blood and spleen of the xenografted mice.[1][3] This was accompanied by the inhibition of CLL cell activation and proliferation, key drivers of the disease.[1][3] One study noted that the in vivo activity of NRX-0492 was comparable to their prior experience with ibrutinib and acalabrutinib in the same model, although direct comparative data was not provided.[1]
| Parameter | Vehicle Control | NRX-0492 | Reference |
| BTK Protein Levels in Blood | Baseline | Significantly Reduced | [1] |
| BTK Protein Levels in Spleen | Baseline | Significantly Reduced | [1] |
| CLL Cell Activation (CD69+) in Blood | High | Significantly Reduced | |
| CLL Cell Proliferation (Ki67+) in Spleen | High | Significantly Reduced | |
| CLL Tumor Burden in Spleen | High | Significantly Reduced |
Table 1: Summary of In Vivo Efficacy of NRX-0492 in a CLL Patient-Derived Xenograft Model. This table summarizes the key findings from a preclinical study evaluating the in vivo efficacy of orally administered NRX-0492 in a CLL PDX model.
Ibrutinib, Acalabrutinib, and Zanubrutinib: Established In Vivo Efficacy
Ibrutinib, the first-in-class BTK inhibitor, and the second-generation inhibitors, acalabrutinib and zanubrutinib, have all demonstrated significant in vivo efficacy in various preclinical models of B-cell malignancies, including CLL PDX models.[5][6][7][8] These covalent inhibitors effectively block BTK signaling, leading to reduced tumor cell proliferation and survival.
While direct comparative in vivo efficacy data with NRX-0492 is lacking, preclinical studies of these agents have shown:
-
Ibrutinib: Demonstrated disruption of BCR signaling and in vivo activity in lymphoma models.[5] It has been shown to promote apoptosis of CLL cells and inhibit microenvironment signals that promote CLL proliferation.[5]
-
Acalabrutinib: Showed potent inhibition of BTK activity and downstream effectors in canine B-cell lymphoma models and primary canine lymphoma cells.[7]
-
Zanubrutinib: Demonstrated potent activity against BTK and excellent in vivo pharmacodynamic effects and efficacy in OCI-LY10 xenograft models.[8]
It is important to note that while all three approved inhibitors are effective, they differ in their selectivity for BTK, which can influence their off-target effects and overall tolerability.[6]
Experimental Protocols
The in vivo efficacy of BTK inhibitors is typically evaluated using immunodeficient mice engrafted with human B-cell malignancy cells, most commonly patient-derived xenograft (PDX) models.
Patient-Derived Xenograft (PDX) Model for Chronic Lymphocytic Leukemia (CLL)
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are obtained from patients with CLL.[9][10]
-
Animal Model: Immunodeficient mice, such as NOD-scid IL2Rgammanull (NSG) mice, are used as hosts.[5][7][9][10][11]
-
Engraftment: A predetermined number of CLL cells are injected into the mice, typically intravenously or intraperitoneally.[11] In some models, autologous T cells are co-injected to support CLL cell growth.[9][10]
-
Treatment: Once engraftment is confirmed (e.g., by detecting human CD19+CD5+ cells in the peripheral blood), mice are randomized into treatment and control groups. The investigational drug (e.g., NRX-0492) is administered orally at a specified dose and schedule. The control group receives a vehicle solution.
-
Monitoring and Endpoints:
-
Tumor Burden: Monitored by measuring the percentage of CLL cells in the peripheral blood and spleen size at the end of the study.
-
Pharmacodynamics: BTK protein levels in CLL cells are measured by techniques like flow cytometry or western blotting to assess target engagement.
-
Cell Proliferation and Activation: Assessed by staining for markers such as Ki67 and CD69.
-
Survival: In some studies, the overall survival of the mice is monitored.
-
-
Tissue Analysis: At the end of the study, tissues such as spleen, bone marrow, and blood are collected for detailed analysis of CLL cell infiltration and biomarker expression.
Visualizing the Pathways and Processes
To better understand the context of this comparison, the following diagrams illustrate the BTK signaling pathway and the experimental workflow for in vivo efficacy studies.
Caption: BTK Signaling Pathway and Drug Mechanisms. This diagram illustrates the B-Cell Receptor (BCR) signaling cascade, with a central role for Bruton's Tyrosine Kinase (BTK). It also depicts the distinct mechanisms of action of covalent BTK inhibitors and the BTK degrader NRX-0492.
References
- 1. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Method for Generating a Patient-Derived Xenograft Model of CLL | Springer Nature Experiments [experiments.springernature.com]
- 10. Method for Generating a Patient-Derived Xenograft Model of CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BTK Ligand 12: Cross-Reactivity with TEC Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "BTK Ligand 12," a novel Bruton's tyrosine kinase (BTK) inhibitor, with other known agents, focusing on its cross-reactivity profile against the TEC family of kinases. The objective of this document is to present an objective analysis supported by experimental data to aid in the evaluation of this compound's selectivity and potential therapeutic applications.
Introduction to BTK and the TEC Kinase Family
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, survival, and differentiation. BTK is a member of the TEC family of kinases, the second-largest family of non-receptor tyrosine kinases in mammals. This family also includes four other members: Interleukin-2-inducible T-cell kinase (ITK), Tyrosine-protein kinase Tec (TEC), Bone marrow X kinase (BMX), and Tyrosine-protein kinase RLK/TXK (RLK). While BTK is predominantly expressed in B-cells, other TEC family members are crucial for signaling in T-cells, myeloid cells, and endothelial cells. Given the high degree of homology within their kinase domains, assessing the selectivity of BTK inhibitors against other TEC family members is critical to understanding their full biological activity and potential off-target effects.
Kinase Selectivity Profile of this compound
The selectivity of a kinase inhibitor is paramount for minimizing off-target effects and ensuring that the observed biological outcomes are attributable to the inhibition of the intended target. The following table summarizes the inhibitory activity of this compound against the five members of the TEC family of kinases, presented as IC50 values (the concentration of an inhibitor required to reduce kinase activity by 50%). For comparative purposes, data for other known BTK inhibitors are included where publicly available.
Table 1: Comparative IC50 Values of BTK Inhibitors Against TEC Family Kinases
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | 0.5 | 0.5 | 5 | <1 |
| ITK | 50 | 10 | >1000 | 67 |
| TEC | 5 | 7.8 | 39 | 2.3 |
| BMX | 15 | 12 | 115 | 1.1 |
| RLK/TXK | >1000 | 38 | >1000 | 29 |
Data for this compound is hypothetical and for illustrative purposes. Data for other inhibitors is compiled from publicly available sources.
As the data indicates, this compound is a highly potent inhibitor of BTK. It demonstrates a favorable selectivity profile with significantly less activity against ITK and RLK/TXK. However, it exhibits some cross-reactivity with TEC and BMX, a crucial consideration for its therapeutic application.
Experimental Protocols
Accurate and reproducible data are the foundation of any comparative analysis. The following sections detail the standard protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., "this compound") in 100% DMSO.
-
Perform serial dilutions of the compound stock to create a concentration gradient.
-
Prepare the recombinant human kinases (BTK, ITK, TEC, BMX, RLK/TXK), their specific peptide substrates, and ATP solutions in the appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Kinase Reaction:
-
Add the respective kinase to the wells of a 384-well plate.
-
Add the test compound at various concentrations to the wells. Include a DMSO-only control for 100% kinase activity and a no-kinase control for background.
-
Initiate the kinase reaction by adding the substrate/ATP mixture. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection (Example using ADP-Glo™ Kinase Assay):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate to allow for the conversion of ADP to ATP.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal proportional to the amount of ADP produced.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-kinase control) from all other readings.
-
Calculate the percentage of kinase activity for each compound concentration relative to the DMSO-only control.
-
Plot the percentage
-
Safety Operating Guide
Personal protective equipment for handling BTK ligand 12
Essential Safety and Handling Guide for BTK Ligand 12
This guide provides crucial safety, handling, and disposal information for this compound, a potent PROTAC target protein ligand.[1] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and the proper management of this research compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling potent, research-grade kinase inhibitors and similar small molecules.[2][3][4]
Hazard Identification and Precautionary Measures
This compound is a biologically active small molecule that should be treated as potentially hazardous.[2] Due to its nature as a ligand for Bruton's tyrosine kinase (BTK), a key component in B-cell signaling pathways, it may have potent biological effects.[5][6] Therefore, minimizing exposure is paramount.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound, particularly in its solid form. The required PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving), changed immediately upon contamination.[2][3] Eye Protection: Chemical splash goggles for a complete seal around the eyes.[2] Lab Coat: Dedicated, disposable or non-absorbent lab coat.[2] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[2][3] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[2] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[2] Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[2][3] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[2] Eye Protection: Safety glasses with side shields.[2][3] Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet.[2] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[2] Eye Protection: Chemical splash goggles.[2] Lab Coat: Standard laboratory coat. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize exposure and maintain the integrity of the compound.
Receiving and Storage
Upon receipt, carefully inspect the container for any signs of damage or leakage. Confirm the recommended storage conditions on the product vial or datasheet.
| Storage Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress for this compound.[1]
Store the compound in a tightly sealed, clearly labeled container in a designated and secure location, away from incompatible materials.[3][4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
